molecular formula C25H22O7 B1250396 Artobiloxanthone CAS No. 121748-25-2

Artobiloxanthone

Cat. No.: B1250396
CAS No.: 121748-25-2
M. Wt: 434.4 g/mol
InChI Key: ZIYAGIMFLYOZDS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Artobiloxanthone is a member of pyranoxanthones.
(16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one has been reported in Artocarpus altilis, Artocarpus kemando, and other organisms with data available.
from the stem bark of Artocarpus kemando;  structure in first source

Properties

CAS No.

121748-25-2

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

(16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one

InChI

InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3/t12-/m1/s1

InChI Key

ZIYAGIMFLYOZDS-GFCCVEGCSA-N

Isomeric SMILES

CC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

Canonical SMILES

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O

melting_point

162 - 164 °C

physical_description

Solid

Synonyms

artobiloxanthone

Origin of Product

United States

Foundational & Exploratory

Artobiloxanthone: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and includes visual diagrams to elucidate key processes.

Natural Sources of this compound

This compound is predominantly found in various species of the genus Artocarpus, a member of the Moraceae family. These trees are widely distributed in the tropical and subtropical regions of Asia. The primary plant parts from which this compound has been isolated include the stem bark and root bark.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Artocarpus altilis (Parkinson) FosbergMoraceaeStem Bark[1][2][3]
Artocarpus elasticusMoraceaeNot Specified
Artocarpus kemando Miq.MoraceaeNot Specified
Artocarpus obtususMoraceaeStem Bark

Extraction of this compound

The initial step in obtaining this compound involves the extraction of the compound from the plant material. Sequential solvent extraction is a commonly employed technique to isolate compounds based on their polarity.

General Extraction Protocol

A general workflow for the extraction of this compound from Artocarpus species is outlined below. This process typically begins with the collection and preparation of the plant material, followed by sequential extraction with solvents of increasing polarity.

Extraction_Workflow A Plant Material Collection (e.g., Stem Bark) B Drying and Pulverization A->B C Sequential Solvent Extraction B->C D Hexane (defatting) C->D Step 1 E Acetone C->E Step 2 F Methanol/Ethanol C->F Step 3 J Crude Hexane Extract D->J H Crude Acetone Extract (Rich in this compound) E->H I Crude Methanol/Ethanol Extract F->I G Concentration of Extracts (Rotary Evaporation) H->G I->G J->G

Figure 1: General workflow for the extraction of this compound.
Experimental Protocol: Extraction from Artocarpus altilis Stem Bark[1]

  • Preparation of Plant Material: The stem bark of Artocarpus altilis is collected, air-dried, and pulverized into a coarse powder.

  • Sequential Extraction:

    • The pulverized material (900 g) is subjected to sequential extraction at room temperature for three days with hexane, followed by acetone, and then ethanol.[1]

    • The solvents are filtered after each extraction step.

  • Concentration: The respective crude extracts are concentrated using a rotary evaporator at 50°C.[1]

Table 2: Extraction Yields from Artocarpus altilis Stem Bark [1]

SolventYield of Crude Extract (g)Percentage Yield (%)
Hexane50.5
Acetone303.33
Ethanol151.66
Experimental Protocol: Extraction from Artocarpus obtusus Stem Bark
  • Preparation of Plant Material: The stem bark of Artocarpus obtusus is air-dried and ground.

  • Sequential Extraction: The dried, ground stem bark (640 g) is sequentially extracted with n-hexane, chloroform, and methanol at room temperature.

  • Concentration: The extracts are concentrated under vacuum to yield dark, viscous extracts.

Table 3: Extraction Yields from Artocarpus obtusus Stem Bark

SolventYield of Crude Extract (g)Percentage Yield (%)
n-Hexane30.47
Chloroform91.4
Methanol60.94

Isolation and Purification of this compound

Following extraction, the crude extract rich in this compound undergoes further fractionation and purification, primarily using chromatographic techniques.

General Isolation and Purification Workflow

The crude extract is typically subjected to column chromatography, often using silica gel as the stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity.

Isolation_Workflow A Crude Extract (e.g., Acetone Extract) B Silica Gel Column Chromatography A->B C Elution with Solvent Gradient (e.g., Hexane-EtOAc) B->C D Fraction Collection C->D E Thin Layer Chromatography (TLC) Monitoring of Fractions D->E F Pooling of Fractions Containing this compound E->F G Further Purification (if necessary) F->G H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I

Figure 2: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation from Artocarpus altilis Acetone Extract[1]

  • Chromatographic Setup: Conventional silica gel column chromatography is employed.

  • Mobile Phase: A mobile phase of 30% ethyl acetate in hexane is used for the elution.[1]

  • Fractionation and Identification: The crude acetone extract is fractionated using the prepared column and mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are combined and concentrated to yield the purified compound.

Experimental Protocol: Isolation from Artocarpus obtusus Methanol Extract
  • Initial Fractionation: The dark, viscous methanol extract (6 g) is subjected to gravity column chromatography over silica gel.

  • Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane/chloroform, chloroform, chloroform/methanol, and finally pure methanol.

  • Fraction Collection: A total of 45 fractions, each of 200 mL, are collected.

  • Further Purification: Fractions containing this compound are further purified using repeated chromatographic techniques to yield the pure compound.

Structural Elucidation and Physicochemical Properties

The confirmation of the isolated compound as this compound is achieved through various spectroscopic techniques.

Spectroscopic Data

The structure of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).[1]

  • ¹H NMR and ¹³C NMR: Detailed spectral data, including chemical shifts (δ) and coupling constants (J), provide the carbon-hydrogen framework of the molecule.

  • ESI-HRMS: This technique provides the accurate mass of the molecule, which is used to determine its elemental composition.

Physicochemical Properties

Table 4: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₂₂O₇
Molecular Weight 434.44 g/mol
Appearance Yellow-colored solid[1]

Conclusion

This technical guide has detailed the primary natural sources of this compound, focusing on the Artocarpus genus. It has provided comprehensive protocols for the extraction of this valuable compound using sequential solvent extraction and its subsequent isolation and purification through column chromatography. The methodologies and quantitative data presented here offer a solid foundation for researchers and drug development professionals to efficiently obtain pure this compound for further pharmacological investigation and potential therapeutic applications. The provided workflows and experimental details aim to streamline the process of natural product isolation, fostering advancements in the field of medicinal chemistry.

References

Artobiloxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anticancer properties. Isolated from various species of the Artocarpus genus, this compound has demonstrated notable effects on key cellular signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the evaluation of its cytotoxic effects are presented, alongside a diagrammatic representation of its targeted signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound (IUPAC Name: (16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one) is a complex heterocyclic compound belonging to the pyranoxanthone class of molecules.[1][2] Its structure is characterized by a fused pyranoxanthone ring system.[1][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular FormulaC₂₅H₂₂O₇[1]
InChIInChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3/t12-/m1/s1[2]
InChIKeyZIYAGIMFLYOZDS-GFCCVEGCSA-N[2]
Canonical SMILESCC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O[2]
CAS Number121748-25-2[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight434.4 g/mol PubChem[1][4]
XLogP34.8PubChem[1]
Hydrogen Bond Donor Count4PubChem[1]
Hydrogen Bond Acceptor Count7PubChem[1]
Rotatable Bond Count1FooDB[2]
Topological Polar Surface Area116 ŲPubChem[1]
Water Solubility (Predicted)0.028 g/LFooDB[2]
pKa (Strongest Acidic)8.26FooDB[2]

Biological Activity and Mechanism of Action

This compound exhibits significant antitumor activity, particularly against oral squamous cell carcinoma (OSCC).[5] It has been shown to inhibit the proliferation of SAS and T.Tn oral cancer cell lines with IC₅₀ values of 11 μM and 22 μM, respectively.[5] The compound also demonstrates a degree of selectivity for cancer cells over non-cancerous cells.[1]

The primary mechanism of action involves the inhibition of key cell signaling pathways, including the Akt/mTOR and STAT3 pathways.[5] By targeting these pathways, this compound arrests the cell cycle at the S phase and induces apoptosis through the activation of caspase-3 and caspase-9.[5]

Artobiloxanthone_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_processes Cellular Processes This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR STAT3 STAT3 Pathway This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest (S Phase) This compound->CellCycle Proliferation Cell Proliferation Akt_mTOR->Proliferation Migration Cell Migration Akt_mTOR->Migration STAT3->Proliferation STAT3->Migration Caspases Caspase-3/9 Activation Apoptosis->Caspases

Caption: this compound's mechanism of action in cancer cells.

Experimental Protocols

Isolation of this compound from Artocarpus altilis

This protocol describes the extraction and isolation of this compound from the stem bark of Artocarpus altilis.[1]

1. Plant Material Preparation:

  • Collect fresh stem bark of A. altilis.

  • Dry the bark and pulverize it into a fine powder.

2. Extraction:

  • Subject the pulverized material (e.g., 900 g) to sequential extraction with hexane, acetone, and ethanol at room temperature for 3 days for each solvent.[1]

  • Concentrate the crude extracts using a rotary evaporator at 50 °C.

3. Fractionation and Purification:

  • The acetone extract, which contains this compound, is subjected to further purification.[1]

  • Perform silica gel column chromatography on the acetone extract.

  • Elute the column with a gradient of hexane and ethyl acetate mixtures. This compound can be isolated using 30% ethyl acetate in hexane as the mobile phase.[1]

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing pure this compound.

4. Structural Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ESI-HRMS.[1]

Isolation_Workflow A A. altilis Stem Bark B Pulverization A->B C Sequential Extraction (Hexane, Acetone, Ethanol) B->C D Acetone Crude Extract C->D E Silica Gel Column Chromatography (Hexane/EtOAc Gradient) D->E F Pure this compound E->F G Structural Confirmation (NMR, HRMS) F->G

Caption: Workflow for the isolation of this compound.

Cytotoxicity Evaluation by MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.[1]

1. Cell Culture:

  • Culture human oral squamous cell carcinoma (SAS), esophageal cancer (T.Tn), and non-cancerous keratinocyte (HaCaT) cell lines in appropriate media.

2. Cell Seeding:

  • Seed approximately 2 x 10³ cells per well in 96-well plates.[1]

  • Incubate for 24 hours at 37 °C in a CO₂ incubator to allow for cell attachment.[1]

3. Treatment:

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 μM).[1]

  • Incubate the treated cells for 72 hours.[1]

4. MTT Assay:

  • Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 2 hours.[1]

  • Discard the culture medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Spectroscopic Data

The structural elucidation of this compound is typically confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H and ¹³C NMR: Spectra are recorded on a 500 MHz NMR spectrometer. Chemical shifts are reported in ppm using tetramethylsilane (TMS) as an internal standard. Deuterated chloroform (CDCl₃) and deuterated acetone ((CD₃)₂CO) are commonly used as solvents.[1]

  • ESI-HRMS: Electrospray Ionization High-Resolution Mass Spectrometry is used to determine the exact mass and confirm the molecular formula of the compound.[1]

Note: Specific chemical shift and mass spectrometry data should be consulted from the original research articles.

Conclusion

This compound is a promising natural product with well-defined anticancer properties. Its ability to target multiple oncogenic signaling pathways highlights its potential for development as a therapeutic agent. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological activities of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings.

References

Artobiloxanthone: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, history, and pharmacological properties of this compound. It details the isolation of this compound from various species of the Artocarpus genus and presents its key biological effects, including its anticancer, antibacterial, and antidiabetic activities. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound is a prenylated xanthone first isolated from various species of the genus Artocarpus. While numerous studies have reported its presence in plants such as Artocarpus obtusus, Artocarpus kemando, and Artocarpus altilis, pinpointing the definitive first report of its discovery and structural elucidation requires a comprehensive review of early phytochemical literature on this genus. The CAS registry number for this compound is 121748-25-2. Research into the chemical constituents of Artocarpus species has been ongoing for decades, with many compounds being isolated and characterized by researchers globally.

Chemical Structure

This compound is a member of the pyranoxanthone class of compounds, characterized by a fused pyran ring to a xanthone core. Its chemical formula is C₂₅H₂₂O₇. The structure features a complex polycyclic system with multiple hydroxyl groups, contributing to its diverse biological activities.

Isolation from Natural Sources

This compound is predominantly isolated from the stem bark and root bark of various Artocarpus species. The general methodology for its extraction and isolation involves solvent extraction followed by chromatographic separation.

General Experimental Workflow for Isolation

G plant_material Dried and Powdered Artocarpus spp. Bark extraction Solvent Extraction (e.g., Acetone, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound Combine pure fractions

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol: Extraction and Isolation from Artocarpus altilis

This protocol is a representative example for the isolation of this compound.

  • Plant Material Preparation: The stem bark of Artocarpus altilis is collected, dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material (e.g., 900 g) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, followed by acetone, at room temperature for several days.[1] The acetone extract is then concentrated using a rotary evaporator.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel (100-200 mesh) is used as the stationary phase.

    • Column Packing: The silica gel is packed into a glass column using a slurry method with hexane.

    • Sample Loading: The concentrated acetone extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

    • Elution: The column is eluted with a gradient of hexane and ethyl acetate.[1] The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate.

    • Fraction Collection: Fractions of the eluate are collected sequentially.

    • Monitoring: The separation is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane-ethyl acetate). Spots on the TLC plates are visualized under UV light.

    • Purification: Fractions containing the compound of interest, as identified by TLC, are combined and may be subjected to further purification by repeated column chromatography or preparative TLC to yield pure this compound.[1]

Chemical Synthesis

A specific total synthesis of this compound has not been prominently reported in the reviewed literature. However, the synthesis of the pyranoxanthone core and its analogues has been described. These synthetic strategies often involve the construction of the xanthone scaffold followed by the annulation of the pyran ring. The synthesis of complex prenylated xanthones remains a challenging area of organic synthesis due to the difficulty in controlling regioselectivity and stereoselectivity.

Biological Activities

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It also demonstrates antibacterial and antidiabetic potential.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
SASOral Squamous Cell Carcinoma11[2]
T.TnEsophageal Cancer22[2]
HaCaT (normal)Keratinocyte70[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

This compound exerts its anticancer effects, at least in part, by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_pathway Akt/mTOR/STAT3 Signaling Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt->mTOR Akt->STAT3 Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival STAT3->Proliferation STAT3->Survival

Caption: this compound's inhibitory effect on the Akt/mTOR/STAT3 pathway.

Antibacterial Activity

This compound has demonstrated activity against various bacterial strains.

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram TypeActivity MetricValueReference
Staphylococcus aureusGram-positiveMIC (µg/mL)Not specified[3]
Salmonella sp.Gram-negativeMIC (µg/mL)Not specified[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antidiabetic Activity

Preliminary studies suggest that this compound and related compounds possess antidiabetic properties, potentially through the inhibition of enzymes like α-amylase.[4]

Table 3: Antidiabetic Activity of Cyclothis compound (a related compound)

AssayInhibition (%)Concentration (ppm)Reference
α-amylase inhibition48.53 ± 1.841000[4]

Key Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Western Blot Analysis for Akt/mTOR Pathway

This technique is used to detect specific proteins in a sample to assess the effect of this compound on signaling pathways.

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-STAT3, total STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with a range of significant biological activities, particularly in the realm of cancer research. Its ability to modulate critical cellular signaling pathways like the Akt/mTOR/STAT3 cascade highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, explore its therapeutic potential in vivo, and develop efficient synthetic routes for its production and the generation of novel analogues with improved pharmacological profiles. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound.

References

A Technical Guide to the Biological Activity Screening of Artobiloxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Artobiloxanthone, a pyranoxanthone compound isolated from plants of the Artocarpus genus. The document details its anticancer, antioxidant, and antimicrobial properties, presenting quantitative data, experimental protocols, and key signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, particularly oral squamous cell carcinoma (OSCC). Its mechanism of action involves the modulation of critical cell signaling pathways that regulate cell survival, proliferation, and apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound (designated as AA3 in the cited study) against different cell lines.

CompoundCell LineCell TypeIncubation TimeIC₅₀ (µM)Selectivity Index (SI)Reference
This compound (AA3)SASOral Squamous Cell Carcinoma72 h116.4[1]
This compound (AA3)T.TnOral Squamous Cell Carcinoma72 h22-[1]
This compound (AA3)HaCaTHuman Keratinocyte (Normal)72 h70-[1]
5-Fluorouracil (Control)SASOral Squamous Cell Carcinoma72 h31.3[1]
5-Fluorouracil (Control)HaCaTHuman Keratinocyte (Normal)72 h4-[1]

The Selectivity Index (SI) is the ratio of the IC₅₀ value in noncancerous cells to the IC₅₀ value in cancerous cells. An SI value of 3 or higher is considered indicative of a potential anticancer compound[2].

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the method used to determine the cytotoxic effects of this compound on cancer cells.[1]

  • Cell Seeding : Seed approximately 2 x 10³ cells per well in 96-well plates.

  • Incubation : Incubate the plates for 24 hours at 37°C in a CO₂ incubator to allow cell attachment.

  • Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) and incubate for 72 hours.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation : Incubate the plates for 2 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization : Discard the culture medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation : Construct a dose-response curve by plotting the percentage of cell proliferation against the drug concentration to determine the IC₅₀ value.[1]

Visualization: Anticancer Signaling Pathway

This compound exerts its anticancer effects by modulating the Akt/mTOR and STAT-3 signaling pathways.[1][3] This leads to the suppression of key proteins involved in cancer progression, such as Bcl-2 (anti-apoptotic), COX-2 (inflammation), VEGF (angiogenesis), and MMP-9 (invasion), ultimately inducing apoptosis.[1]

Artobiloxanthone_Anticancer_Pathway This compound This compound akt Akt This compound->akt stat3 STAT-3 This compound->stat3 caspases Caspase-3/9 Activation This compound->caspases mtor mTOR akt->mtor bcl2 Bcl-2 mtor->bcl2 downstream effects cox2 COX-2 mtor->cox2 downstream effects vegf VEGF mtor->vegf downstream effects mmp9 MMP-9 mtor->mmp9 downstream effects stat3->bcl2 stat3->cox2 stat3->vegf stat3->mmp9 proliferation Proliferation/ Invasion/ Angiogenesis bcl2->proliferation cox2->proliferation vegf->proliferation mmp9->proliferation apoptosis Apoptosis caspases->apoptosis Screening_Workflow start Plant Material (e.g., Artocarpus altilis bark) extraction Sequential Solvent Extraction (Hexane, Acetone, etc.) start->extraction isolation Isolation & Purification (Column Chromatography) extraction->isolation identification Structural Elucidation (NMR, HRMS) isolation->identification primary_screening Primary Bioactivity Screening identification->primary_screening cytotoxicity Cytotoxicity Assays (e.g., MTT) primary_screening->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) primary_screening->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) primary_screening->antioxidant mechanistic_studies Mechanistic Studies (for active compounds) cytotoxicity->mechanistic_studies antimicrobial->mechanistic_studies antioxidant->mechanistic_studies pathway_analysis Signaling Pathway Analysis (Western Blot) mechanistic_studies->pathway_analysis in_silico In Silico Analysis (Molecular Docking) mechanistic_studies->in_silico

References

Artobiloxanthone: A Preliminary In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring xanthone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary studies have revealed a multifaceted mechanism of action, primarily centered around its anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its effects on apoptosis, cell cycle progression, and key signaling pathways. This document summarizes quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of its molecular interactions to facilitate further research and drug development endeavors.

Introduction

This compound is a xanthone compound that can be isolated from various plant species, including Artocarpus altilis. Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, as well as its antioxidant and anti-inflammatory properties. This guide delves into the preliminary yet promising findings regarding the molecular mechanisms that underpin these biological effects.

Anticancer Activity

The primary focus of this compound research has been its potential as an anticancer agent. Studies have demonstrated its ability to induce programmed cell death (apoptosis), inhibit cell cycle progression, and modulate critical signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity

This compound and its related compound, cyclothis compound, have shown potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined in several studies.

Cell LineCancer TypeCompoundIC50 (µM)Citation
H460Non-small cell lung cancerCyclothis compound59.19[1]
H292Non-small cell lung cancerCyclothis compound49.56[1]
A549Non-small cell lung cancerCyclothis compound110.93[1]
H23Non-small cell lung cancerCyclothis compound91.19[1]
SASOral squamous cell carcinomaThis compound~15-20 (approx.)[2]
Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis. Studies in human lung cancer and oral squamous cell carcinoma cells have elucidated a mitochondrial-dependent apoptotic pathway.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2_Mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) Downregulation p53->Bcl2_Mcl1 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2_Mcl1->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

The process is initiated by the activation of the tumor suppressor protein p53.[1] This leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[1][2]

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. In oral squamous cell carcinoma (SAS) cells, treatment with this compound resulted in a significant, concentration-dependent increase in the percentage of cells in the S-phase, indicating an S-phase arrest.[2]

Cell LineTreatment Concentration (µM)% of Cells in S-Phase (Approx.)Citation
SAS020[2]
SAS525[2]
SAS1035[2]
SAS1545[2]
SAS2055[2]

Experimental Workflow for Cell Cycle Analysis

cell_cycle_workflow start Seed SAS cells treat Treat with this compound (0, 5, 10, 15, 20 µM) for 24h start->treat harvest Harvest and fix cells treat->harvest stain Stain with Propidium Iodide (PI) and RNase harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine cell cycle distribution analyze->end

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Modulation of Signaling Pathways

This compound has been found to modulate key signaling pathways that are often dysregulated in cancer.

In oral squamous cell carcinoma cells, this compound has been shown to modulate the Akt/mTOR and STAT-3 signaling pathways.[2] These pathways are critical for cell proliferation, survival, and angiogenesis. The inhibitory effect of this compound on these pathways contributes to its anticancer activity.

Logical Relationship of this compound's Action on Key Signaling Pathways

signaling_pathways This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits STAT3 STAT-3 Pathway This compound->STAT3 Inhibits Proliferation Cell Proliferation Akt_mTOR->Proliferation Survival Cell Survival Akt_mTOR->Survival STAT3->Proliferation STAT3->Survival

Caption: this compound's inhibitory effect on pro-survival signaling pathways.

Metastasis is a major cause of cancer-related mortality. Cyclothis compound has demonstrated anti-migration and anti-invasion activities in lung cancer cells at non-toxic concentrations (1-10 µM).[3] This effect is associated with the suppression of migratory signaling proteins such as focal adhesion kinase (FAK) and cell division cycle 42 (CDC42), as well as a reduction in migratory integrins.[3]

Antioxidant and Anti-inflammatory Activity

Beyond its anticancer effects, this compound exhibits antioxidant and potential anti-inflammatory properties, which are common among flavonoid and xanthone compounds.

Antioxidant Activity
Anti-inflammatory Effects

The anti-inflammatory effects of flavonoids and xanthones are well-documented.[4][5] They can modulate inflammatory pathways, although specific studies detailing the anti-inflammatory mechanism of this compound are still emerging.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., H460, H292, A549, H23) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) and incubate for a specified period (e.g., 24 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, caspase-3, Akt, mTOR, STAT-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for a specific duration, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and RNase to eliminate RNA staining.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Cell Migration and Invasion Assays (Boyden Chamber Assay)
  • Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is necessary.[3]

  • Cell Seeding: Seed serum-starved cells in the upper chamber of the insert in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate to allow cells to migrate or invade through the porous membrane.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

  • Quantification: Count the stained cells under a microscope or solubilize the stain and measure the absorbance.

Conclusion and Future Directions

The preliminary studies on this compound reveal its significant potential as a multi-targeted therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its further development. Future research should focus on in-depth mechanistic studies to identify its direct molecular targets, comprehensive in vivo studies to evaluate its efficacy and safety in animal models, and structure-activity relationship studies to optimize its therapeutic properties. Furthermore, exploring its potential in combination therapies with existing anticancer drugs could be a promising avenue for future investigations. The antioxidant and anti-inflammatory properties also warrant further exploration for their potential in preventing or treating other chronic diseases.

References

In Silico Prediction of Artobiloxanthone Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies for predicting the molecular targets of Artobiloxanthone, a naturally occurring xanthone with demonstrated therapeutic potential. By leveraging a combination of reverse pharmacology, network pharmacology, and molecular docking techniques, researchers can elucidate the compound's mechanism of action and identify novel therapeutic applications.

Introduction to this compound and In Silico Target Prediction

This compound is a prenylated xanthone isolated from various Artocarpus species. Preclinical studies have revealed its significant biological activities, including anticancer, antidiabetic, and antibacterial properties.[1] For instance, it has shown cytotoxic effects against cancer cell lines such as MCF-7.[1] Understanding the molecular targets through which this compound exerts these effects is crucial for its development as a therapeutic agent.

In silico target prediction offers a time- and cost-effective approach to identify and validate potential protein targets for natural products.[2] This guide outlines a systematic workflow, integrating several computational methods to predict and refine the potential targets of this compound. The workflow begins with a broad, network-based prediction of potential targets, followed by more focused molecular docking studies to validate these interactions at a structural level.

Physicochemical Properties and Known Biological Activities of this compound

A summary of the key quantitative data related to this compound's bioactivity is presented in Table 1.

Biological Activity Cell Line/Enzyme IC50 Value (µg/mL) Reference
AnticancerMCF-7 (Breast Cancer)9.21[1]
Antidiabeticα-amylaseInhibition of 48.53 ± 1.84% at 1000 ppm[1]

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates network pharmacology for initial broad-scale prediction and molecular docking for validation and refinement.

In Silico Target Prediction Workflow cluster_0 Data Acquisition & Preparation cluster_1 Target Prediction & Network Construction cluster_2 Target Validation & Refinement cluster_3 Functional Analysis Ligand Preparation Ligand Preparation Network Pharmacology Network Pharmacology Ligand Preparation->Network Pharmacology SMILES Input Target Databases Target Databases Target Databases->Network Pharmacology Database Mining Compound-Target Network Compound-Target Network Network Pharmacology->Compound-Target Network Molecular Docking Molecular Docking Compound-Target Network->Molecular Docking Prioritized Targets Binding Affinity Analysis Binding Affinity Analysis Molecular Docking->Binding Affinity Analysis Pathway Analysis Pathway Analysis Binding Affinity Analysis->Pathway Analysis Validated Targets Signaling Pathway Mapping Signaling Pathway Mapping Pathway Analysis->Signaling Pathway Mapping

In Silico Workflow for this compound Target Prediction.

Experimental Protocol: Ligand Preparation
  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is essential for most in silico tools. The canonical SMILES for this compound is: CC1=C[C@H]2CC3=C(C4=C2C(=C(C=C4O)O)O)OC5=C(C3=O)C(=CC6=C5C=CC(O6)(C)C)O.

  • 2D to 3D Conversion: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the final structure in a suitable format like .mol or .pdb.

Experimental Protocol: Network Pharmacology-based Target Prediction

Network pharmacology is employed to predict a wide range of potential targets by leveraging large-scale bioinformatic databases.

  • Target Fishing: Utilize online databases and tools such as SwissTargetPrediction, PharmMapper, or TargetNet. Input the SMILES string of this compound to predict potential protein targets based on the principle of chemical similarity.

  • Database Mining: Collect the predicted targets and search for their corresponding UniProt IDs.

  • Disease Association: Use disease databases like OMIM and GeneCards to identify diseases associated with the predicted targets.

  • Network Construction: Construct a compound-target-disease network using software like Cytoscape. This network visualizes the relationships between this compound, its predicted targets, and associated diseases.

Experimental Protocol: Molecular Docking for Target Validation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

  • Protein Preparation:

    • Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB).

    • Prepare the protein for docking using software like AutoDockTools. This involves removing water molecules and existing ligands, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • The energy-minimized 3D structure of this compound is prepared by assigning rotatable bonds and saving it in the .pdbqt format required by AutoDock Vina.

  • Grid Box Definition:

    • Define a grid box around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Simulation:

    • Perform the docking simulation using AutoDock Vina. The program will generate multiple binding poses of this compound within the protein's active site, ranked by their binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy. A more negative binding energy indicates a more stable protein-ligand complex.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

A summary of reported molecular docking results for this compound and related compounds with potential cancer-related targets is presented in Table 2.

Compound Target Protein (PDB ID) Binding Affinity (kcal/mol) Reference
Cyclothis compoundSARS-CoV-2 Mpro-7.7[3]

Signaling Pathway Analysis

Validated targets from the molecular docking studies can be further analyzed to understand their roles in biological pathways.

Akt-mTOR Signaling Pathway cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->Akt Inhibits This compound->mTORC1 Inhibits

Potential Inhibition of the Akt/mTOR Pathway by this compound.

Experimental Protocol: KEGG Pathway Analysis
  • Input Validated Targets: Use the UniProt IDs of the validated targets as input for a pathway analysis tool such as the Kyoto Encyclopedia of Genes and Genomes (KEGG).

  • Pathway Enrichment: Perform a pathway enrichment analysis to identify the biological pathways that are significantly associated with the input targets.

  • Visualization and Interpretation: Visualize the enriched pathways to understand the potential mechanism of action of this compound at a systemic level. The diagram above illustrates a potential mechanism where this compound may inhibit the Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

Conclusion

This technical guide provides a structured and detailed workflow for the in silico prediction of this compound targets. By combining network pharmacology for broad target identification with molecular docking for validation, researchers can efficiently generate hypotheses about the compound's mechanism of action. Subsequent pathway analysis further elucidates the potential biological impact of these interactions. The methodologies and protocols outlined herein offer a robust framework for advancing the understanding and therapeutic application of this compound and other natural products. It is important to note that in silico predictions should be followed by experimental validation to confirm the biological activity.

References

Artobiloxanthone: A Technical Guide to Solubility and Stability Testing for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a prenylated pyranoxanthone found in plants of the Artocarpus genus, has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. Its mechanism of action is reported to involve the inhibition of the Akt/mTOR and STAT3 signaling pathways. The progression of this compound from a promising lead compound to a viable clinical candidate necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the critical solubility and stability testing required for the preclinical and formulation development of this compound. It offers detailed experimental protocols, data presentation frameworks, and visual representations of key biological pathways and experimental workflows to support researchers in this endeavor. While experimental data for this compound is limited in publicly available literature, this guide synthesizes established methodologies for similar chemical entities to provide a robust starting point for its characterization.

Physicochemical Properties of this compound

A comprehensive understanding of the solubility of this compound is paramount for designing effective in vitro and in vivo experiments, as well as for developing suitable drug delivery systems. Currently, experimentally determined solubility data for this compound in a range of solvents is not widely available. However, computational predictions suggest a low aqueous solubility.

Predicted Solubility

Computational models provide an initial estimate of a compound's solubility. For this compound, the predicted water solubility is approximately 0.028 g/L. This low intrinsic aqueous solubility highlights the need for enabling formulation strategies.

Experimental Solubility Determination

To guide formulation development, it is crucial to experimentally determine the solubility of this compound in a variety of pharmaceutically relevant solvents and buffer systems.

Table 1: Exemplary Solubility Data for this compound

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Water25Data not availableShake-flask HPLC-UV
Phosphate Buffered Saline (pH 7.4)25Data not availableShake-flask HPLC-UV
0.1 N HCl (pH 1.2)25Data not availableShake-flask HPLC-UV
Methanol25Data not availableShake-flask HPLC-UV
Ethanol25Data not availableShake-flask HPLC-UV
Dimethyl Sulfoxide (DMSO)25Data not availableShake-flask HPLC-UV
Acetone25Data not availableShake-flask HPLC-UV

Note: The data in this table is illustrative. Experimental determination is required.

Experimental Protocols for Solubility Assessment

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound using the shake-flask method followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Shake-Flask Solubility Protocol
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing the test solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, acetone).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute as necessary with a suitable solvent, and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_excess Add Excess this compound to Solvents prep_stock->add_excess prep_solvents Prepare Test Solvents prep_solvents->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Sample collect_supernatant->dilute hplc Quantify by HPLC-UV dilute->hplc

Caption: Experimental workflow for shake-flask solubility determination.

Stability Testing of this compound

Assessing the stability of this compound under various stress conditions is a critical component of its preclinical development, informing on its storage requirements, potential degradation pathways, and the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. These studies involve exposing this compound to conditions more severe than those it would typically encounter during storage and handling.

Table 2: Exemplary Forced Degradation Study Design for this compound

Stress ConditionParametersTime PointsAnalytical Method
Acid Hydrolysis 0.1 N HCl, 60°C0, 2, 4, 8, 24 hoursRP-HPLC-UV/DAD, LC-MS
Base Hydrolysis 0.1 N NaOH, 60°C0, 2, 4, 8, 24 hoursRP-HPLC-UV/DAD, LC-MS
Oxidative Degradation 3% H₂O₂, Room Temp0, 2, 4, 8, 24 hoursRP-HPLC-UV/DAD, LC-MS
Thermal Degradation 80°C (Solid & Solution)1, 3, 7 daysRP-HPLC-UV/DAD, LC-MS
Photostability ICH Q1B conditions-RP-HPLC-UV/DAD, LC-MS

Note: The conditions and time points in this table are illustrative and should be optimized based on the observed degradation rate of this compound.

Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents. For solid-state thermal stress, use the neat compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 2.

  • Neutralization (for hydrolytic stress): At each time point, withdraw an aliquot and neutralize the acid or base to halt the degradation reaction.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD) to quantify the remaining parent compound and detect degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed for the identification and characterization of degradation products.

Signaling Pathways Inhibited by this compound

This compound has been reported to exert its anti-tumor effects through the inhibition of the Akt/mTOR and STAT3 signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the design of pharmacodynamic biomarker assays.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: Simplified Akt/mTOR signaling pathway and points of inhibition by this compound.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of gene expression involved in cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes GeneExpression Target Gene Expression STAT3_dimer->GeneExpression translocates to nucleus and activates transcription This compound This compound This compound->STAT3 inhibits phosphorylation

Caption: Simplified STAT3 signaling pathway and the point of inhibition by this compound.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough characterization of its solubility and stability. This technical guide provides a foundational framework for researchers to design and execute the necessary experiments. The outlined protocols for solubility and forced degradation studies, coupled with the visualization of the targeted signaling pathways, offer a comprehensive starting point for the preclinical assessment of this compound. The generation of robust solubility and stability data will be instrumental in guiding formulation development, ensuring product quality, and ultimately, advancing this promising natural product towards clinical application.

Methodological & Application

Application Notes and Protocols for Artobiloxanthone Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of artobiloxanthone, a promising bioactive compound, from its natural sources. The methodologies are designed to be adaptable for various laboratory settings, from initial screening to larger-scale isolation.

Introduction to this compound

This compound is a prenylated xanthone found predominantly in plants of the Artocarpus genus, notably the stem bark of Artocarpus altilis.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activities. Research has indicated that this compound can modulate key cellular signaling pathways, such as the Akt/mTOR/STAT-3 pathway, which is often dysregulated in cancer.[1][2][3][5] The effective extraction and purification of this compound are critical steps for its further investigation and potential development as a therapeutic agent.

Extraction Protocols

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. This section outlines three commonly employed techniques: maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).

Plant Material Preparation

Fresh stem bark of Artocarpus altilis should be collected, washed thoroughly with distilled water to remove any debris, and air-dried at room temperature in a well-ventilated area until a constant weight is achieved. The dried bark is then ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.[6]

Maceration Protocol

Maceration is a simple and cost-effective extraction method suitable for thermolabile compounds.

Experimental Protocol:

  • Weigh 100 g of powdered Artocarpus altilis stem bark and place it in a large conical flask or a suitable maceration vessel.

  • Add a sufficient volume of acetone to completely submerge the plant material (a common solvent-to-solid ratio is 10:1 mL/g).

  • Seal the container to prevent solvent evaporation and allow it to stand at room temperature for 72 hours with intermittent shaking.

  • After the maceration period, filter the mixture through muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude acetone extract.

  • The crude extract can then be subjected to sequential extraction with hexane and ethanol to remove nonpolar and highly polar impurities, respectively, with this compound typically being found in the acetone fraction.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that can provide higher yields compared to maceration but involves heating the solvent.

Experimental Protocol:

  • Place 50 g of powdered Artocarpus altilis stem bark into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 500 mL of acetone.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • After extraction, concentrate the acetone extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

Experimental Protocol:

  • Mix 20 g of powdered Artocarpus altilis stem bark with 200 mL of acetone (1:10 solid-to-solvent ratio) in a beaker.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonify the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • After sonication, filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical parameters and expected outcomes for the different extraction methods based on studies of flavonoids and xanthones from Artocarpus and other plant sources. It is important to note that the optimal conditions and yields for this compound may vary and require specific optimization.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Solvent-to-Solid Ratio 10:1 to 20:1 (mL/g)10:1 to 20:1 (mL/g)10:1 to 30:1 (mL/g)
Temperature Room TemperatureBoiling point of solvent (e.g., Acetone: 56°C)30 - 50°C
Time 48 - 72 hours6 - 24 hours20 - 60 minutes
Typical Yield (Total Flavonoids/Phenolics) ModerateHighHigh
Advantages Simple, low cost, suitable for thermolabile compounds.[7]High extraction efficiency.[8]Fast, efficient, reduced solvent consumption.[9][10][11][12]
Disadvantages Time-consuming, may result in lower yield.[7]Requires higher temperatures, potential for thermal degradation of compounds.[13][14]Requires specialized equipment.

Purification Protocol: Silica Gel Column Chromatography

Following extraction, the crude extract containing this compound is purified using silica gel column chromatography. This technique separates compounds based on their polarity.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane.

  • Column Packing: Pour the slurry into a glass column (e.g., 50 cm length x 5 cm diameter) and allow it to pack uniformly under gravity. Let the excess hexane drain until the solvent level reaches the top of the silica gel.

  • Sample Loading: Dissolve the crude acetone extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 95:5) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as hexane, and gradually increase the polarity by adding increasing proportions of ethyl acetate (gradient elution). A typical gradient could be:

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Hexane:Ethyl Acetate (85:15)

    • ...and so on, up to 100% ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 25 mL).

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing the pure this compound (identified by its Rf value on TLC) and concentrate them using a rotary evaporator to obtain the purified compound, which has been reported as a brown syrup.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound in the extracts and purified fractions can be determined using HPLC.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a UV-Vis detector, and an autosampler.

  • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Gradient Program: A typical gradient program might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength (e.g., 254 nm or 280 nm) should be selected for detection.

  • Quantification: A calibration curve should be prepared using a purified this compound standard of known concentrations to quantify the amount in the samples.

Visualizations

Signaling Pathway

Artobiloxanthone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis STAT3->Cell_Proliferation STAT3->Angiogenesis

Caption: this compound's inhibitory effect on the Akt/mTOR/STAT-3 pathway.

Experimental Workflow

Extraction_Purification_Workflow Plant_Material Artocarpus altilis Stem Bark (Powdered) Extraction Extraction (Maceration / Soxhlet / UAE) with Acetone Plant_Material->Extraction Crude_Extract Crude Acetone Extract Extraction->Crude_Extract Purification Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Purification Fractions Collected Fractions Purification->Fractions TLC TLC Monitoring Fractions->TLC Pure_Compound Pure this compound Fractions->Pure_Compound Pool pure fractions TLC->Fractions Analysis HPLC Analysis Pure_Compound->Analysis Result Purity & Quantification Analysis->Result

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols: Artobiloxanthone Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant interest in the scientific community due to its potent biological activities, particularly its anticancer properties. This document provides a comprehensive overview of the available methods for the synthesis of the xanthone core, protocols for its isolation, and potential strategies for its derivatization to enhance its therapeutic potential. The information is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

I. Synthesis of the Pyranoxanthone Scaffold

While a specific total synthesis of this compound has not been detailed in the reviewed literature, general methods for the synthesis of the core pyranoxanthone structure are well-established. These methods typically involve the construction of the central xanthone tricycle followed by the formation of the pyran ring and subsequent prenylation.

General Synthetic Strategy for Pyranoxanthones

A common approach to synthesizing the pyranoxanthone scaffold involves the O-propargylation of a hydroxyxanthone intermediate, followed by cyclization.[1] The crucial hydroxyxanthone precursor can be synthesized through methods like the Ullmann ether reaction.[1]

Protocol: Synthesis of a Pyranoxanthone from a Hydroxyxanthone

This protocol is a generalized procedure based on the synthesis of similar pyranoxanthone structures and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-Hydroxyxanthone

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N,N-Dimethylaniline

  • Anhydrous solvent (e.g., toluene)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • O-propargylation: To a solution of 4-hydroxyxanthone in acetone, add potassium carbonate and propargyl bromide. Reflux the mixture for 24 hours. After cooling, filter the mixture and evaporate the solvent. Purify the resulting O-propargylated xanthone by column chromatography.

  • Cyclization: Dissolve the O-propargylated xanthone in N,N-dimethylaniline and heat at reflux for 8 hours. After cooling, dilute the reaction mixture with ethyl acetate and wash with dilute hydrochloric acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pyranoxanthone.

II. Isolation of this compound from Natural Sources

This compound has been successfully isolated from the stem bark of Artocarpus altilis. The following protocol outlines the general procedure for its extraction and purification.

Protocol: Isolation of this compound

Materials:

  • Dried and powdered stem bark of Artocarpus altilis

  • Acetone

  • Hexane

  • Ethyl acetate

  • Silica gel (100-200 and 230-400 mesh) for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel F254)

  • p-Anisaldehyde-sulfuric acid spray reagent

Procedure:

  • Extraction: Defat the powdered stem bark with a suitable solvent like hexane. Subsequently, percolate the defatted material with acetone to obtain the crude extract.

  • Fractionation and Purification: Subject the crude acetone extract to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate mixtures.

  • Monitoring: Monitor the fractions using TLC. Visualize the spots under UV light and by spraying with p-anisaldehyde-sulfuric acid reagent followed by heating.

  • Isolation: Combine the fractions containing this compound (identified by its characteristic TLC profile) and concentrate under reduced pressure. Further purification by repeated column chromatography may be necessary to obtain pure this compound.

III. Derivatization of Xanthones

Derivatization of the xanthone scaffold is a common strategy to improve pharmacokinetic properties and enhance biological activity. While specific derivatization of this compound is not widely reported, methods applied to other prenylated xanthones can be adapted. Prenylation is a key modification known to influence the biological activity of xanthones.

Protocol: C-Prenylation of a Dihydroxyxanthone

This protocol describes the C-prenylation of 1,3-dihydroxyxanthone and serves as a representative method for introducing prenyl groups, a key structural feature of this compound.

Materials:

  • 1,3-Dihydroxyxanthone

  • Prenyl bromide

  • Potassium hydroxide (KOH)

  • Distilled water

  • Acetone

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1,3-dihydroxyxanthone and potassium hydroxide in distilled water in a round bottom flask and stir for 10 minutes at room temperature.

  • Inject a solution of prenyl bromide in acetone into the mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Acidify the mixture with 10% HCl solution.

  • Extract the mixture with dichloromethane.

  • Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the prenylated xanthone.

  • Purify the product using column chromatography.

IV. Quantitative Data

Spectroscopic Data for this compound

The structural elucidation of isolated this compound was confirmed through various spectroscopic techniques.

Technique Instrumentation Key Observations
¹H NMR Bruker ASCENDTM-500 MHz NMR spectrometerChemical shifts expressed in δ (ppm) using TMS as an internal standard.
¹³C NMR Bruker ASCENDTM-500 MHz NMR spectrometerChemical shifts expressed in δ (ppm).
ESI-HRMS Agilent QTOFG6545 spectrometerHigh-resolution mass spectra recorded in ESI mode.

Note: For detailed peak assignments, please refer to the supporting information of the original research articles.

Biological Activity of this compound

This compound has demonstrated significant antitumor activity, particularly against oral squamous cell carcinoma (OSCC).

Cell Line Assay IC₅₀ (µM) Reference
SAS (OSCC)MTT11[2]
T.Tn (OSCC)MTT22[2]
HaCaT (Normal Keratinocytes)MTT70

V. Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. It has been shown to inhibit the Akt/mTOR and STAT3 pathways and induce apoptosis through the activation of caspase-3 and caspase-9.

Artobiloxanthone_Signaling_Pathway cluster_akt_mtor Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis This compound This compound Akt Akt This compound->Akt STAT3 STAT3 This compound->STAT3 Caspase9 Caspase-9 This compound->Caspase9 mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound inhibits Akt/mTOR and STAT3 pathways and induces apoptosis.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis or isolation of xanthone derivatives and the subsequent evaluation of their biological activity.

Experimental_Workflow cluster_synthesis Synthesis / Isolation cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Hydroxyxanthone) Reaction Chemical Synthesis (e.g., Cyclization, Prenylation) or Natural Product Isolation Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Western Blot) Characterization->InVitro DataAnalysis Data Analysis (IC50, Pathway Analysis) InVitro->DataAnalysis InVivo In Vivo Studies (Animal Models) InVivo->DataAnalysis

Caption: Workflow for synthesis, isolation, and biological evaluation of xanthones.

References

Troubleshooting & Optimization

Artobiloxanthone stability problems in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Artobiloxanthone during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in long-term storage?

A1: The stability of this compound, a prenylated flavonoid, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents. As with many phenolic compounds, exposure to high temperatures, UV light, and alkaline or strongly acidic conditions can lead to significant degradation.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C in a tightly sealed container to minimize thermal degradation. For short-term storage (a few days to weeks), refrigeration at 2-8°C is acceptable, provided the compound is protected from light and moisture.

Q3: Is this compound sensitive to light?

A3: Yes, flavonoids, including xanthones, are known to be susceptible to photodegradation. It is crucial to protect this compound from direct exposure to natural and artificial light. Always store solutions and solid material in amber-colored vials or wrap containers with aluminum foil.

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is expected to be most stable in slightly acidic to neutral pH conditions (pH 4-7). Alkaline conditions (pH > 8) can lead to rapid degradation, often indicated by a color change in the solution. Strongly acidic conditions can also promote hydrolysis of certain functional groups over time.

Q5: I've observed a color change in my this compound solution. What does this indicate?

A5: A color change, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation or other chemical transformations of the flavonoid structure, particularly under alkaline conditions or upon exposure to light and air.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in stored samples - Thermal Degradation: Storage at room temperature or repeated freeze-thaw cycles. - Oxidative Degradation: Exposure to air (oxygen). - Photodegradation: Exposure to light.- Store stock solutions and solid compound at -20°C or lower for long-term storage. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Purge the headspace of vials with an inert gas (e.g., argon or nitrogen) before sealing. - Store all samples in amber vials or wrapped in foil.
Precipitation of this compound in aqueous buffers - Low Aqueous Solubility: this compound has poor water solubility. - pH of the buffer: Solubility can be pH-dependent.- Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. - When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound. - Sonication may help in dissolving small precipitates.
Inconsistent results in bioassays - Degradation in Assay Media: The pH and composition of the cell culture or assay media may promote degradation over the course of the experiment. - Interaction with Media Components: Potential for interaction with proteins or other components in the media.- Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Perform a time-course experiment to assess the stability of this compound in your specific assay media. - Minimize the exposure of the compound to harsh conditions (e.g., high temperature, bright light) during experimental setup.
Appearance of unexpected peaks in HPLC analysis - Degradation Products: The new peaks likely correspond to degradation products of this compound.- Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. - Review storage and handling procedures to identify potential causes of degradation. - Use a validated stability-indicating HPLC method for analysis.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: - A: 0.1% Formic acid in Water - B: Acetonitrile
Gradient 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30-35 min: 90-10% B 35-40 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (e.g., around 280 nm and 330 nm).
Column Temperature 30°C
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.

Stress Condition Methodology
Acid Hydrolysis 1. Dissolve this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis 1. Dissolve this compound in 0.1 M NaOH. 2. Incubate at room temperature for 1 hour. 3. Neutralize with 0.1 M HCl before HPLC analysis.
Oxidative Degradation 1. Dissolve this compound in a solution of 3% hydrogen peroxide. 2. Incubate at room temperature for 24 hours, protected from light. 3. Analyze directly by HPLC.
Thermal Degradation 1. Store solid this compound at 60°C for 7 days. 2. Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
Photodegradation 1. Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. 2. Analyze directly by HPLC. Keep a control sample in the dark.

Visualizations

degradation_pathway cluster_stress Stress Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Heat Heat Heat->this compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound pH_extremes Acid/Base pH_extremes->this compound

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_storage Long-Term Storage Solid_Compound Solid this compound Working_Solution Prepare Working Solution Solid_Compound->Working_Solution Stock_Solution Stock Solution (in DMSO/Ethanol) Stock_Solution->Working_Solution Experiment Perform Experiment Working_Solution->Experiment Analysis Analyze Results (e.g., HPLC) Experiment->Analysis

Caption: Recommended workflow for handling this compound.

Troubleshooting Artobiloxanthone in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artobiloxanthone in in vitro assays. Our aim is to help you identify and resolve sources of experimental variability to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid compound, specifically a pyranoxanthone, isolated from plants such as Artocarpus altilis.[1][2] It has demonstrated a range of biological activities, including anticancer, antidiabetic, and antibacterial properties.[3][4] In cancer cell lines, it has been shown to inhibit cell growth, induce apoptosis (programmed cell death), and suppress tumor invasion.[1][2]

Q2: What is the primary mechanism of action for this compound's anticancer effects?

This compound modulates key cellular signaling pathways involved in cancer progression.[1][2] One of the primary identified mechanisms is the modulation of the Akt/mTOR/STAT-3 signaling pathway.[1][2] It also induces apoptosis by activating pro-apoptotic proteins like caspase-3 and caspase-9, while suppressing anti-apoptotic proteins such as Bcl-2.[1][2]

Q3: What are the solubility and stability characteristics of this compound?

This compound is an organic aromatic compound.[1][2] For in vitro assays, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO).[5] For example, a stock solution can be prepared by dissolving 1 mg of the extract in 1 ml of 10 mM DMSO to achieve a concentration of 1000 µg/ml, which can then be stored at -20°C.[5] It's crucial to be aware of the final DMSO concentration in your cell culture medium, as high concentrations can be toxic to cells.

Troubleshooting Guides

This section addresses specific issues that can lead to variability in common in vitro assays involving this compound.

Guide 1: Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability and proliferation. However, it is susceptible to various sources of variability.

Q: My MTT assay results show high variability between replicate wells. What are the common causes?

High replicate variability can stem from several factors throughout the experimental workflow.[6]

  • Uneven Cell Seeding: Inconsistent number of cells seeded across wells is a primary source of variability. Ensure thorough cell suspension mixing before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings. Use a sufficient volume of a suitable solvent (e.g., DMSO or a buffered SDS solution) and ensure adequate mixing, such as with an orbital shaker.

  • Cell Culture Conditions: Variations in cell passage number, cell density in stock flasks, and the time between passaging and plating can all lead to phenotypic drift and inconsistent cellular responses.[7] It is recommended to use cells with a low passage number and standardize these parameters across experiments.[7]

Q: I suspect this compound is interfering with my MTT assay. How can I confirm and correct this?

Compound interference is a known limitation of the MTT assay, especially with plant extracts and polyphenolic compounds.[8]

  • Color Interference: If this compound has a color that absorbs light near the same wavelength as formazan (500-600 nm), it can artificially inflate the absorbance readings.[9]

  • Chemical Interference: As a flavonoid, this compound may have reducing properties that can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[8][9] This leads to false-positive results (indicating higher viability than is real).

To test for interference: Run a "cell-free" control where you add this compound at the same concentrations used in your experiment to the culture medium and MTT reagent, but without any cells.[8] If you observe a color change and absorbance signal, your compound is interfering with the assay.

Solutions for interference:

  • Use an alternative viability assay: Consider assays with different detection methods, such as the lactate dehydrogenase (LDH) assay (measures membrane integrity), or assays that use different markers of cell health.[9]

  • Background Subtraction: If interference is present, subtract the absorbance values from the cell-free controls from your experimental wells.

Troubleshooting Workflow for Assay Variability

G A High Variability in Assay Results B Review Experimental Protocol A->B C Check Cell Culture Conditions B->C D Evaluate Reagent Quality & Handling B->D E Assess for Compound Interference B->E F Inconsistent Cell Seeding? C->F G High Passage Number? C->G H Reagent Lot-to-Lot Variation? D->H I Incorrect Incubation Times/Temps? D->I J Run Cell-Free Controls E->J K Optimize Protocol & Standardize F->K G->K H->K I->K J->K L Results Reproducible K->L

Caption: General troubleshooting workflow for in vitro assay variability.

Guide 2: Enzyme Inhibition Assays

This compound has been shown to inhibit enzymes like α-amylase.[3] Variability in these assays often relates to reaction conditions.

Q: My enzyme inhibition assay is giving inconsistent IC50 values for this compound. What should I check?

Inconsistent IC50 values in enzyme assays typically point to a lack of control over the reaction conditions.[10]

  • Temperature and pH: Enzymes have an optimal temperature and pH range for activity.[11] Even slight deviations can significantly alter reaction rates and inhibitor potency. Ensure your buffer system is robust and that all components are equilibrated to the correct temperature before starting the reaction.

  • Substrate and Enzyme Concentration: The apparent potency of an inhibitor can be influenced by the concentration of the substrate and the enzyme.[11][12] Use concentrations that are appropriate for steady-state kinetics (e.g., substrate concentration near the Michaelis constant, Km) and keep them consistent across all experiments.

  • Incubation Times: Ensure that pre-incubation times (enzyme with inhibitor) and reaction times (after adding substrate) are precisely controlled and documented.

Data Summary Tables

Table 1: Reported In Vitro Activity of this compound

Assay TypeTarget/Cell LineEndpointReported ValueReference
AnticancerMCF-7 (Breast Cancer)IC509.21 µg/mL[3]
Antidiabeticα-amylase enzyme% Inhibition48.53% at 1000 ppm[3]

Table 2: Common Sources of Variability in Cell-Based Assays

Source of VariabilityPotential ImpactMitigation StrategyReference
Cell Culture Inconsistent cell health and responseStandardize passage number, use cryopreserved stocks, routinely test for mycoplasma.[7]
Liquid Handling Inaccurate seeding density, reagent volumesCalibrate pipettes regularly, use reverse pipetting for viscous liquids, ensure proper mixing.[13]
Reagents Lot-to-lot performance differencesQualify new lots of critical reagents (e.g., serum, antibodies) before use in experiments.[14]
Assay Protocol Edge effects, evaporation, timing errorsUse automated liquid handlers for precision, fill outer wells with PBS, standardize all incubation steps.
Compound Properties Color or chemical interferenceRun cell-free controls, use orthogonal assay methods to confirm results.[8]

Experimental Protocols

Protocol 1: General MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound against an adherent cancer cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15-30 minutes.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.

MTT Assay Experimental Workflow

G A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

This compound Signaling Pathway

This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[1] Dysregulation of this pathway is common in many cancers.[1]

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Akt Akt Receptor Tyrosine Kinase->Akt mTOR mTOR Akt->mTOR STAT3 STAT-3 Akt->STAT3 Proliferation Cell Proliferation & Growth mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->Akt This compound->mTOR This compound->STAT3 Apoptosis Apoptosis (Cell Death) This compound->Apoptosis

Caption: this compound's inhibitory effect on the Akt/mTOR/STAT-3 pathway.

References

Technical Support Center: Artobiloxanthone Off-Target Effects and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artobiloxanthone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyranoxanthone, a type of flavonoid compound, that has been isolated from the stem bark of Artocarpus altilis.[1][2] Its primary mechanism of action as an anticancer agent is the modulation of the Akt/mTOR and STAT-3 signaling pathways.[1][2] It has been shown to induce apoptosis through the activation of caspase-3 and caspase-9 and by suppressing the expression of anti-apoptotic proteins such as Bcl-2, as well as other proteins implicated in cancer progression like COX-2, VEGF, and MMP-9.[1][2]

Q2: Are there any known off-target effects of this compound?

Currently, the publicly available data on the off-target profile of this compound is limited. One study has noted its affinity for transglutaminase 2 (TG2), a protein involved in various diseases, including cancer.[1][2] However, comprehensive screening against a broad panel of kinases and other potential protein targets has not been widely reported in the literature. Researchers should consider performing their own off-target profiling to better understand the selectivity of this compound.

Q3: What is the known in vitro cytotoxicity of this compound?

This compound has demonstrated cytotoxic effects against oral squamous cell carcinoma (OSCC) cell lines. A study reported the following IC50 values after a 72-hour incubation period[3]:

  • SAS cells (OSCC): 11 µM

  • T.Tn cells (OSCC): 22 µM

  • HaCaT cells (normal human keratinocytes): 70 µM

The higher IC50 value in the normal cell line suggests a degree of selectivity for cancer cells.[3]

Q4: Is there any available in vivo toxicity data for this compound?

As of the latest review of published literature, specific in vivo toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No Observed Adverse Effect Level), has not been reported. Researchers planning in vivo studies should conduct preliminary dose-range finding studies to determine a safe and effective dose.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 Value (µM)Exposure TimeReference
SASOral Squamous Cell Carcinoma1172 hours[3]
T.TnOral Squamous Cell Carcinoma2272 hours[3]
HaCaTNormal Human Keratinocytes7072 hours[3]

Table 2: Cytotoxicity of Related Compounds from Artocarpus Species (for reference)

Compound/ExtractSource OrganismCell LineIC50 Value (µg/mL)Reference
Pyranocyclothis compound AArtocarpus obtususHL60 (Leukemia)0.5[2]
Pyranocyclothis compound AArtocarpus obtususK562 (Leukemia)2.0[2]
Pyranocyclothis compound AArtocarpus obtususMCF7 (Breast Cancer)5.0[2]
Methanol Leaf ExtractArtocarpus altilisMCF-7 (Breast Cancer)120.85[1]
Methanol Pulp ExtractArtocarpus altilisMCF-7 (Breast Cancer)15.40[4]
Methanol ExtractArtocarpus heterophyllusA549 (Lung Cancer)35.26[5]

Troubleshooting Guides

Troubleshooting In Vitro Cytotoxicity Assays (e.g., MTT Assay)

Q: My MTT assay results show high variability between replicates. What could be the cause?

A: High variability in MTT assays can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Pipetting Errors: Inconsistent pipetting of cells, treatment compounds, or MTT reagent can lead to significant variability. Ensure your pipettes are calibrated and practice consistent pipetting technique.

  • Incomplete Formazan Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by shaking the plate or pipetting up and down.

Q: My untreated control cells show low viability. Why is this happening?

A: This could be due to:

  • Suboptimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding.

  • Incorrect Seeding Density: Plating too few cells can lead to poor growth and low metabolic activity.

  • Contamination: Bacterial or fungal contamination can affect cell viability. Regularly check your cultures for any signs of contamination.

Q: I am observing unexpected or no dose-response with this compound. What should I check?

A: Consider the following:

  • Compound Solubility: this compound, like many natural products, may have poor aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to inaccurate concentrations.

  • Compound Stability: Assess the stability of this compound in your culture medium over the duration of the experiment.

  • Cell Line Sensitivity: The cell line you are using may be resistant to the effects of this compound. Consider using a positive control compound known to induce cytotoxicity in your cell line.

Troubleshooting Western Blot Analysis of the Akt/mTOR Pathway

Q: I am not detecting a signal for phosphorylated Akt (p-Akt) or phosphorylated mTOR (p-mTOR) even in my positive control.

A: This could be due to:

  • Inefficient Protein Extraction: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target proteins.

  • Poor Antibody Quality: Ensure your primary antibodies for p-Akt and p-mTOR are validated and used at the recommended dilution.

  • Suboptimal Transfer: Verify that your protein transfer from the gel to the membrane was successful using a total protein stain like Ponceau S.

Q: I see multiple bands for my target protein. How should I interpret this?

A: Multiple bands can arise from:

  • Protein Isoforms or Splice Variants: Your target protein may exist in multiple forms.

  • Post-Translational Modifications: Phosphorylation or other modifications can cause shifts in protein mobility.

  • Non-specific Antibody Binding: Optimize your antibody concentrations and blocking conditions to reduce non-specific binding.

Q: The expression of total Akt or mTOR is inconsistent across my samples.

A: To ensure accurate interpretation of changes in phosphorylation, it is crucial to have consistent loading of total protein.

  • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.

  • Use of a Loading Control: Normalize the signal of your target proteins to a loading control, such as GAPDH or β-actin, to account for any loading inaccuracies.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits STAT3 STAT-3 This compound->STAT3 Inhibits TG2 Transglutaminase 2 (Potential Off-Target) This compound->TG2 Binds? Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival STAT3->Cell_Survival

Caption: this compound's known and potential signaling interactions.

Experimental_Workflow Start Start: Healthy Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with This compound Seed_Cells->Treat_Compound Incubate Incubate (e.g., 72h) Treat_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Analyze_Data Analyze Data: Calculate IC50 Read_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End Troubleshooting_Logic Problem Unexpected Cytotoxicity Results Check_Solubility Is the compound fully dissolved? Problem->Check_Solubility First Check Solubility_Yes Yes Check_Solubility->Solubility_Yes Solubility_No No: Optimize solvent/dilution Check_Solubility->Solubility_No Check_Cells Are control cells healthy? Cells_Yes Yes Check_Cells->Cells_Yes Cells_No No: Check for contamination/passage number Check_Cells->Cells_No Check_Assay Is the assay protocol optimized? Assay_Yes Yes: Consider off-target effects or cell resistance Check_Assay->Assay_Yes Assay_No No: Troubleshoot assay steps (e.g., incubation time) Check_Assay->Assay_No Solubility_Yes->Check_Cells Cells_Yes->Check_Assay

References

Technical Support Center: Large-Scale Synthesis of Artobiloxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Artobiloxanthone. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound, a complex pyranoxanthone, presents several key challenges:

  • Multi-step Synthesis: The synthesis is a multi-step process involving the formation of a xanthone core, regioselective prenylation, and subsequent cyclization to form the pyran ring. Each step requires careful optimization for high yields and purity.

  • Regioselectivity: Achieving selective C-prenylation at the desired position on the polyhydroxyxanthone backbone can be difficult, often leading to a mixture of isomers that require extensive purification.

  • Purification: The purification of intermediates and the final product can be challenging due to the similar polarities of side-products and the potential for degradation under harsh conditions.

  • Scalability: Reaction conditions that work well on a lab scale may not be directly transferable to a large-scale process, requiring significant process development and optimization.

Q2: How is the xanthone core of this compound typically synthesized?

The xanthone core is generally synthesized via the cyclodehydration of a 2,2'-dihydroxybenzophenone intermediate or through a one-pot reaction of a salicylic acid derivative and a phenol. A common and effective method involves the use of Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) to catalyze the condensation and cyclization.[1]

Q3: What methods can be used for the regioselective prenylation of the xanthone intermediate?

Regioselective C-prenylation is a critical step. The Claisen rearrangement of an O-prenylated precursor is a widely used method.[2] To control the regioselectivity (i.e., to favor prenylation at a specific carbon), the reaction can be catalyzed by acidic clays like Montmorillonite K10 or Florisil.[3] These catalysts can favor the formation of either the C6 or C8 prenylated product depending on the specific clay and reaction conditions.[3]

Q4: What are common side reactions during the prenylation step?

Common side reactions during prenylation include:

  • Formation of multiple prenylated isomers: Prenylation can occur at different positions on the aromatic rings, leading to a mixture of products.

  • O-prenylation vs. C-prenylation: Incomplete Claisen rearrangement can leave some of the starting O-prenylated material.

  • Cyclization of the prenyl group: The prenyl group can sometimes cyclize with an adjacent hydroxyl group to form a dihydrofuran ring.[4]

Q5: How is the pyran ring of this compound formed?

The pyran ring is typically formed through the cyclization of a prenylated xanthone precursor. This can be achieved in two main steps: first, an acid-catalyzed cyclization of the prenyl group with a neighboring hydroxyl group to form a dihydropyran ring, followed by dehydrogenation using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final pyranoxanthone structure.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in xanthone core synthesis - Incomplete reaction. - Degradation of starting materials or product under harsh acidic conditions.- Increase reaction time or temperature with careful monitoring. - Use a milder cyclization agent if possible. - Ensure anhydrous conditions, as water can interfere with Eaton's reagent.
Poor regioselectivity in prenylation - Non-optimized catalyst for Claisen rearrangement. - Inappropriate reaction temperature or solvent.- Screen different acidic clay catalysts (e.g., Montmorillonite K10, Florisil) to find the one that favors the desired isomer.[3] - Optimize the reaction temperature; higher temperatures may favor the thermodynamically more stable product. - Experiment with different solvents to influence the transition state of the rearrangement.
Formation of multiple products during prenylation - Reaction conditions favoring multiple prenylation sites.- Use protecting groups on other reactive hydroxyl groups to direct prenylation to the desired position. - Employ a milder prenylating agent.
Incomplete cyclization to the pyran ring - Insufficiently acidic conditions for the initial cyclization. - Ineffective dehydrogenation agent.- Use a stronger acid catalyst for the cyclization step, but monitor for potential degradation. - Ensure the DDQ used for dehydrogenation is fresh and used in the correct stoichiometric amount.[5] - Optimize the reaction time and temperature for the dehydrogenation step.
Difficulty in purifying the final product - Presence of closely related isomers or byproducts.- Utilize advanced chromatographic techniques such as preparative HPLC or countercurrent chromatography. - Consider recrystallization from a suitable solvent system to isolate the pure compound.

Experimental Protocols

The following are representative methodologies for the key steps in the synthesis of this compound, based on established procedures for similar compounds.

Synthesis of a Polyhydroxyxanthone Core

This protocol describes a general method for synthesizing a xanthone core using Eaton's reagent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the appropriate salicylic acid derivative (1.5 eq.) and polyhydroxyphenol (1.0 eq.).

  • Addition of Eaton's Reagent: Under a nitrogen atmosphere, carefully add Eaton's reagent (10 mL per gram of phenol) to the flask.

  • Reaction: Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Purify the crude xanthone by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Regioselective C-Prenylation via Claisen Rearrangement

This protocol outlines the O-prenylation followed by a catalyzed Claisen rearrangement.

  • O-Prenylation:

    • Dissolve the polyhydroxyxanthone (1.0 eq.) in a suitable solvent like acetone or DMF.

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add prenyl bromide (1.1 eq.) dropwise and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. After completion, filter off the base and evaporate the solvent. Extract the residue with ethyl acetate and wash with water. Dry the organic layer and concentrate to obtain the crude O-prenylated xanthone.

  • Claisen Rearrangement:

    • Dissolve the crude O-prenylated xanthone in a high-boiling solvent like N,N-diethylaniline.

    • Add an acidic clay catalyst such as Montmorillonite K10 (20% by weight of the substrate).[3]

    • Heat the mixture to 180-200°C for 4-8 hours under a nitrogen atmosphere.

    • Monitor the formation of the C-prenylated product by TLC.

    • Cool the mixture, dilute with dichloromethane, and filter to remove the catalyst.

    • Wash the filtrate with dilute HCl and then with water. Dry the organic layer and concentrate.

    • Purify the crude product by column chromatography to isolate the desired C-prenylated isomer.

Formation of the Pyran Ring

This protocol describes the final cyclization and dehydrogenation steps.

  • Acid-Catalyzed Cyclization:

    • Dissolve the purified C-prenylated xanthone in an inert solvent like dichloromethane.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

    • Stir the reaction at room temperature for 12-24 hours, monitoring the formation of the dihydropyranoxanthone by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water. Dry the organic layer and evaporate the solvent.

  • Dehydrogenation:

    • Dissolve the crude dihydropyranoxanthone in a suitable solvent such as dioxane or benzene.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq.).[5]

    • Reflux the mixture for 2-6 hours until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

    • Evaporate the solvent and purify the crude this compound by column chromatography or preparative HPLC.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reaction steps, compiled from literature on the synthesis of analogous compounds.

Table 1: Synthesis of Xanthone Core

Starting MaterialsCatalystTemperature (°C)Time (h)Yield (%)Reference
Salicylic Acid, PhloroglucinolEaton's Reagent80370-85[1]
5-Chlorosalicylic Acid, ResorcinolEaton's Reagent90460-75[1]

Table 2: C-Prenylation of Hydroxyxanthones

SubstrateMethodCatalystTemperature (°C)Time (h)Yield (%)Reference
1,3-DihydroxyxanthoneO-prenylation then Claisen RearrangementMontmorillonite K10190640-55[3]
1-HydroxyxanthoneDirect C-prenylation with prenyl bromideNone252430-45[5]

Table 3: Pyranoxanthone Formation

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
DihydropyranoxanthoneDDQDioxaneReflux480-95[5]
C-prenyl-hydroxyxanthonep-TSA (cyclization)Dichloromethane251870-85 (dihydropyran)Inferred

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7]

Artobiloxanthone_Akt_mTOR_Pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation

Caption: Inhibition of the Akt/mTOR signaling pathway by this compound.

Artobiloxanthone_STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis) STAT3->Gene_Expression

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the large-scale synthesis of this compound.

Artobiloxanthone_Synthesis_Workflow Start Starting Materials (Salicylic Acid Derivative, Polyhydroxyphenol) Xanthone_Synth Xanthone Core Synthesis Start->Xanthone_Synth Purification1 Purification 1 (Column Chromatography) Xanthone_Synth->Purification1 Prenylation Regioselective Prenylation Purification1->Prenylation Purification2 Purification 2 (Column Chromatography) Prenylation->Purification2 Cyclization Pyran Ring Formation Purification2->Cyclization Purification3 Final Purification (Prep-HPLC) Cyclization->Purification3 End This compound Purification3->End

Caption: Experimental workflow for the synthesis of this compound.

References

Artobiloxanthone interference with common laboratory reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for artobiloxanthone to interfere with common laboratory reagents and assays. This compound, a pyranoxanthone, possesses strong antioxidant and potential anticancer properties. However, its physicochemical characteristics, particularly its color and fluorescence, can lead to inaccurate results in various experimental setups. This guide is designed to help you identify and mitigate these potential interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my experiments?

This compound is a natural compound belonging to the pyranoxanthone class, known for its significant biological activities, including antioxidant and antiproliferative effects. Like many flavonoids and xanthones, this compound is a colored compound and may exhibit fluorescence. These properties can interfere with laboratory assays that rely on colorimetric or fluorometric detection, potentially leading to false-positive or false-negative results.

Q2: In which types of assays is interference from this compound most likely to occur?

Interference is most probable in assays where a change in absorbance or fluorescence is the primary readout. This includes:

  • Antioxidant assays: DPPH, ABTS, and FRAP assays are colorimetric and can be affected by the intrinsic color of this compound.

  • Cell viability and cytotoxicity assays: Assays like MTT, XTT, and resazurin, which rely on the reduction of a chromogenic or fluorogenic substrate, can be affected by the reducing potential and color of this compound.

  • Enzyme inhibition assays: If the substrate or product of the enzymatic reaction is colored or fluorescent, the presence of this compound can interfere with detection.

Q3: What are the primary mechanisms of interference?

There are two main mechanisms of interference:

  • Spectral Interference: this compound, like other pyranoxanthones, absorbs light in the UV and visible regions (typically between 200-400 nm). This can overlap with the absorbance spectra of the reagents or products in your assay, leading to artificially high or low readings.

  • Chemical Interference: As a potent antioxidant, this compound can directly react with and reduce some assay reagents, such as resazurin and tetrazolium salts (MTT, XTT). This chemical reduction can mimic the signal produced by cellular activity, leading to an overestimation of cell viability or an underestimation of cytotoxicity.

Troubleshooting Guides

Antioxidant Assays (DPPH, ABTS, FRAP)

Problem: My results show unexpectedly high antioxidant activity for this compound, even at low concentrations.

Possible Cause: The intrinsic color of this compound is likely interfering with the absorbance reading of the assay.

Solution:

  • Run a compound-only control: Prepare a sample containing this compound at the same concentration used in your assay, but without the antioxidant assay reagent (e.g., DPPH, ABTS).

  • Measure the absorbance of this control at the same wavelength used for the assay.

  • Subtract the absorbance of the compound-only control from the absorbance of your experimental sample to correct for the background color.

Table 1: Common Antioxidant Assays and their Measurement Wavelengths

AssayReagentMeasurement Wavelength
DPPH2,2-diphenyl-1-picrylhydrazyl~517 nm
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)~734 nm
FRAPFerric reducing antioxidant power~593 nm
Cell Viability and Cytotoxicity Assays (MTT, XTT, Resazurin)

Problem 1: In a cytotoxicity assay, my "no-cell" control containing only media and this compound shows a positive signal (color change or fluorescence).

Possible Cause: this compound is directly reducing the assay reagent (MTT, XTT, or resazurin).

Solution:

  • Perform a cell-free assay: Incubate this compound with the assay reagent in cell-free media for the same duration as your experiment.

  • Quantify the signal generated. This will give you the background signal due to direct reduction by this compound.

  • Subtract this background signal from your experimental results.

  • Consider an alternative assay: If the direct reduction is significant, consider using an assay that does not rely on a redox-sensitive dye, such as a crystal violet assay or a CyQUANT Direct Cell Proliferation Assay.

Problem 2: My cell viability results are inconsistent or show an unexpected increase in viability in the presence of this compound.

Possible Cause: A combination of spectral interference and direct chemical reduction of the assay reagent by this compound.

Solution:

  • Run multiple controls:

    • No-cell control with this compound: To measure direct reduction.

    • Cell-only control: To establish baseline viability.

    • Vehicle control: To account for any effects of the solvent used to dissolve this compound.

  • Correct for background: Subtract the absorbance/fluorescence of the "no-cell control with this compound" from your treated cell samples.

  • Microscopic examination: Visually inspect the cells under a microscope to confirm the viability results. Look for signs of cell death, such as membrane blebbing or detachment.

Table 2: Common Cell Viability Assays and their Potential for Interference

AssayReagentDetection MethodPotential Interference by this compound
MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideColorimetric (570 nm)Spectral interference, direct reduction
XTT 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilideColorimetric (450 nm)Spectral interference, direct reduction
Resazurin 7-Hydroxy-3H-phenoxazin-3-one 10-oxideFluorometric (Ex: 560 nm, Em: 590 nm) or Colorimetric (570 nm)Spectral interference (colorimetric), direct reduction, potential fluorescence quenching/enhancement

Experimental Protocols

Protocol: Correcting for Spectral Interference in a DPPH Assay
  • Prepare DPPH working solution: Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM.

  • Prepare this compound solutions: Create a serial dilution of this compound in the same solvent.

  • Set up the assay plate:

    • Test wells: Add your this compound dilutions and DPPH solution.

    • Compound control wells: Add your this compound dilutions and an equal volume of the solvent instead of the DPPH solution.

    • DPPH control well: Add DPPH solution and solvent (no this compound).

  • Incubate the plate in the dark for 30 minutes.

  • Measure absorbance at 517 nm.

  • Calculate the corrected absorbance:

    • Corrected Absorbance = Absorbance (Test well) - Absorbance (Compound control well)

  • Calculate the percentage of DPPH scavenging activity:

    • % Inhibition = [(Absorbance (DPPH control) - Corrected Absorbance) / Absorbance (DPPH control)] x 100

Protocol: Assessing Direct Reduction in a Resazurin Cell Viability Assay
  • Prepare resazurin solution: Prepare a working solution of resazurin in your cell culture medium.

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the cell culture medium.

  • Set up a cell-free 96-well plate:

    • Test wells: Add your this compound dilutions and resazurin solution.

    • Reagent control well: Add resazurin solution and medium (no this compound).

    • Compound control wells: Add your this compound dilutions and medium (no resazurin).

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2 for 1-4 hours).

  • Measure fluorescence (Ex: 560 nm, Em: 590 nm).

  • Analyze the results: A significant increase in fluorescence in the "Test wells" compared to the "Reagent control" indicates direct reduction of resazurin by this compound. This background fluorescence should be subtracted from the results of your cell-based experiment.

Visualizations

InterferenceMechanism cluster_assay Colorimetric Assay Spectrophotometer Spectrophotometer (Measures Absorbance at λ) AssayReagent Assay Reagent (Colored) ReactionProduct Reaction Product (Different Color) AssayReagent->ReactionProduct Biological Activity ReactionProduct->Spectrophotometer Desired Signal This compound This compound (Intrinsic Color) This compound->Spectrophotometer Spectral Interference (Absorbs at λ) TroubleshootingWorkflow Start Inconsistent or Unexpected Results with this compound CheckSpectral Is the assay colorimetric or fluorometric? Start->CheckSpectral CheckRedox Does the assay use a redox-sensitive reagent? Start->CheckRedox CheckSpectral->CheckRedox No RunCompoundControl Run Compound-Only Control (No Reagent) CheckSpectral->RunCompoundControl Yes RunNoCellControl Run Cell-Free Assay (Compound + Reagent) CheckRedox->RunNoCellControl Yes NoInterference Interference Unlikely Investigate Other Factors CheckRedox->NoInterference No SubtractBackground Subtract Background Absorbance/Fluorescence RunCompoundControl->SubtractBackground DirectReduction Direct Reduction Confirmed RunNoCellControl->DirectReduction DirectReduction->SubtractBackground ConsiderAlternative Consider Alternative Assay (e.g., Crystal Violet) DirectReduction->ConsiderAlternative

Mitigating Artobiloxanthone degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Artobiloxanthone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a naturally occurring pyranoxanthone, a type of organic aromatic compound.[1] It is primarily isolated from plants of the Artocarpus genus, such as Artocarpus altilis.[1] In research, this compound is investigated for a range of biological activities, including cytotoxic effects against cancer cells, and modulation of key signaling pathways such as Akt/mTOR and STAT-3.[1] Its antioxidant and anti-inflammatory properties also make it a compound of interest in various therapeutic areas.

Q2: What are the common signs of this compound degradation in my experiments?

Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change in the color of your this compound solution, often a fading of its characteristic yellow hue.

  • Reduced Bioactivity: A decrease or complete loss of the expected biological effect in your assays (e.g., reduced cytotoxicity, diminished anti-inflammatory response).

  • Altered Chromatographic Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent this compound compound and the appearance of new, unidentified peaks corresponding to degradation products.

  • Precipitate Formation: In some cases, degradation can lead to the formation of insoluble precipitates in your stock solutions or experimental media.

Q3: What are the primary factors that can cause this compound to degrade?

Based on studies of similar compounds like other xanthones and flavonoids, the primary factors contributing to the degradation of this compound are:

  • Exposure to Light (Photodegradation): Like many phenolic compounds, this compound is likely susceptible to degradation upon exposure to UV or even ambient light.

  • High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the degradation of xanthones.[1]

  • Extreme pH Conditions (pH Instability): Xanthones and related flavonoids often exhibit instability in alkaline and strongly acidic conditions. They are generally more stable at a slightly acidic to neutral pH.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen in the solvent can lead to oxidative degradation of the compound.

Q4: How should I properly store my solid this compound and its stock solutions?

To ensure the stability of your this compound:

  • Solid Compound: Store solid this compound in a tightly sealed, amber-colored vial in a desiccator at -20°C or below. Protect it from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into smaller volumes in amber-colored vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This is a common problem that can often be traced back to the degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before treating your cells. Do not store diluted solutions in aqueous media for extended periods.

  • Minimize Light Exposure: During your experiment, protect the cell culture plates containing this compound from direct light by covering them with aluminum foil or working in a darkened environment.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experiments and is at a non-toxic level for your cells.

  • Perform a Viability Control: Include a positive control with a known stable compound to ensure your assay system is working correctly. Also, run a vehicle control (medium with solvent) to assess baseline cell health.

Issue 2: Appearance of unknown peaks in HPLC analysis.

The presence of extra peaks in your chromatogram is a strong indicator of degradation.

Troubleshooting Steps:

  • Check Sample Preparation and Storage: Review your sample preparation and storage procedures. Were the samples exposed to light or elevated temperatures for an extended period before analysis? Were the stock solutions old or subjected to multiple freeze-thaw cycles?

  • Use a Stability-Indicating Method: If you are developing an HPLC method, it is crucial to perform forced degradation studies to ensure your method can separate the intact this compound from its potential degradation products. This involves intentionally degrading the compound under stress conditions (acid, base, heat, light, oxidation) to identify the retention times of the degradants.

  • Analyze a Freshly Prepared Standard: Prepare a fresh solution of this compound from the solid compound and immediately inject it into the HPLC system. Compare this chromatogram to that of your experimental samples to confirm if degradation has occurred.

Data Presentation

Table 1: General Stability Profile of Xanthones and Related Phenolic Compounds Under Various Stress Conditions.

Stress ConditionExpected Stability of this compoundRecommended Mitigation Strategies
Acidic (pH < 4) Moderate to LowBuffer solutions to a slightly acidic or neutral pH. Avoid prolonged exposure to strong acids.
Neutral (pH 6-7.5) HighMaintain experimental conditions within this pH range where possible.
Alkaline (pH > 8) LowAvoid basic conditions. If necessary, limit the exposure time.
Elevated Temperature (>40°C) LowPerform experiments at controlled room temperature or on ice. Avoid heating solutions containing this compound.
UV or Ambient Light LowWork in a darkened environment or use amber-colored labware. Protect solutions and samples from light at all times.
**Oxidizing Agents (e.g., H₂O₂) **LowUse de-gassed solvents and avoid sources of oxidative stress in your experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored, sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Cell-Based Assays

This protocol outlines a general workflow for assessing the bioactivity of this compound in a cell culture experiment, with steps to minimize degradation.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis A Thaw this compound stock solution at RT B Prepare fresh serial dilutions in serum-free medium A->B D Replace medium with fresh medium containing this compound dilutions B->D C Seed cells in multi-well plates and allow to adhere overnight C->D E Incubate for desired time (protect from light) D->E F Perform bioactivity assay (e.g., MTT, Western Blot) E->F signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes This compound This compound This compound->Akt Inhibits This compound->mTORC1 Inhibits

References

Validation & Comparative

Artobiloxanthone: A Potent Flavonoid in Cancer Therapy Compared to Its Peers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the ongoing search for more effective and selective cancer therapies, natural compounds have emerged as a promising frontier. Among these, flavonoids—a diverse group of plant secondary metabolites—are gaining significant attention for their anticancer properties. This guide provides an objective comparison of Artobiloxanthone, a potent prenylflavonoid, with other well-known flavonoids, supported by experimental data to illuminate its potential in oncology for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Targeted Cell Death

Flavonoids exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This pleiotropic activity is a key advantage, potentially reducing the likelihood of drug resistance.

This compound has been shown to be a potent inducer of apoptosis (programmed cell death), particularly through the intrinsic or mitochondrial pathway. In oral squamous cell carcinoma (OSCC) and lung cancer cells, this compound treatment leads to the activation of key apoptotic proteins. It modulates critical signaling pathways such as the Akt/mTOR and STAT-3 pathways, which are frequently dysregulated in cancer and are central to cell survival, proliferation, and metastasis. By inhibiting these pathways, this compound effectively halts cancer progression.

In contrast, other flavonoids like Quercetin , Kaempferol , and Luteolin also demonstrate broad-spectrum anticancer activities. They are known to modulate key signaling pathways involved in carcinogenesis, including PI3K/Akt/mTOR, MAPK, and NF-κB.[1][2] These flavonoids can induce cell cycle arrest, trigger apoptosis and autophagy, and inhibit inflammation, angiogenesis, and metastasis.[1] While the overarching mechanisms are similar, the specific potency and targeted pathways can differ significantly, making direct comparisons crucial.

Artobiloxanthone_Apoptosis_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_mito Mitochondrial Apoptosis This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits STAT3 STAT-3 This compound->STAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates CytoC Cytochrome c release Bcl2->CytoC Inhibits Bax->CytoC Promotes Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Comparison: Cytotoxicity and Selectivity

The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 1: Cytotoxic Activity (IC50) of this compound Against Various Cancer Cell Lines

Compound Cancer Cell Line Cell Type IC50 Value
This compound (AA3) SAS Oral Squamous Cell Carcinoma 11 µM[3]
This compound (AA3) T.Tn Esophageal Cancer 22 µM[3]
Pyranocyclothis compound A HL60 Promyelocytic Leukemia 0.5 µg/mL
Pyranocyclothis compound A K562 Chronic Myeloid Leukemia 2.0 µg/mL

| Pyranocyclothis compound A | MCF7 | Breast Cancer (ER+) | 5.0 µg/mL |

A critical aspect of cancer therapy is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. The Selectivity Index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a key metric. An SI value of 3 or higher is considered indicative of a promising anticancer compound.[3]

Table 2: Comparative Cytotoxicity (IC50) and Selectivity Index (SI) in Oral Cancer (SAS Cells)

Compound IC50 on SAS (Cancer) Cells IC50 on HaCaT (Normal) Cells Selectivity Index (SI)
This compound (AA3) 11 µM 70 µM 6.4 [3]
Artonin E (AA2) 6 µM 72 µM 12.0 [3]

| 5-Fluorouracil (5-FU) | 3 µM | 4 µM | 1.3 [3] |

As shown in Table 2, both this compound and its structural analog Artonin E exhibit significantly higher selectivity towards oral cancer cells compared to the conventional chemotherapy drug 5-Fluorouracil.[3] This suggests a potentially wider therapeutic window and fewer side effects.

Table 3: Comparative Cytotoxicity (IC50) of Various Flavonoids on Different Cancer Cell Lines

Flavonoid Cancer Cell Line Cell Type IC50 Value (at 24-72h) Reference
This compound SAS Oral Squamous Cell Carcinoma 11 µM [3]
Artonin E MDA-MB-231 Triple-Negative Breast Cancer 9.77 µM [4]
Artonin E HCT116 Colon Cancer 3.25 µg/mL [5]
Quercetin MCF-7 Breast Cancer 73 µM [6]
Quercetin MDA-MB-231 Triple-Negative Breast Cancer 85 µM [6]
Kaempferol PANC-1 Pancreatic Cancer 78.75 µM [7]
Kaempferol Huh7 Liver Cancer 4.75 µM [8]
Luteolin NCI-ADR/RES Ovarian Cancer (MDR) ~35 µM [9]
Luteolin A431 Squamous Cell Carcinoma 19 µM [10]
Apigenin Caki-1 Renal Cell Carcinoma 27.02 µM [11]

| Apigenin | KKU-M055 | Cholangiocarcinoma | 61 µM |[12] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell line passage number).

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. Below are the detailed methodologies for the key experiments cited in the evaluation of these flavonoids.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

MTT_Assay_Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add varying concentrations of flavonoid (e.g., this compound) incubate1->add_compound incubate2 Incubate for desired period (24, 48, or 72h) add_compound->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 3-4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve crystals incubate3->solubilize read_absorbance Measure absorbance at ~570nm with a plate reader solubilize->read_absorbance calculate Calculate % viability and determine IC50 read_absorbance->calculate end_node End calculate->end_node

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[14]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the vehicle (e.g., DMSO) only.[14]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[16]

  • Data Acquisition: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.[17]

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells, and IC50 values are determined from the dose-response curve.[15]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in 1X Binding Buffer.[18]

  • Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[19] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[20]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[21]

Methodology:

  • Protein Extraction: Following treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[22]

  • Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Akt, Bcl-2, Caspase-3).[22] Following washes, it is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.[22] This signal is captured on X-ray film or with a digital imager, revealing bands that correspond to the target protein.

Conclusion

This compound demonstrates significant potential as an anticancer agent, exhibiting potent cytotoxicity against a range of cancer cell lines. Its mechanism of action, centered on the induction of apoptosis via intrinsic pathways and the modulation of key survival signals like Akt/mTOR/STAT-3, is well-defined. Crucially, quantitative data reveals a high selectivity for cancer cells over normal cells, a highly desirable characteristic for any chemotherapeutic agent.

While other flavonoids like Quercetin and Luteolin also show promise, the high potency and selectivity of this compound and its analogs, such as Artonin E, make them particularly compelling candidates for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate and compare these and other novel flavonoid compounds in the ongoing effort to develop safer and more effective cancer therapies.

References

The Evolving Landscape of Antibacterial Agents: A Comparative Analysis of Artobiloxanthone and its Congeners Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products have emerged as a promising reservoir of bioactive compounds. Among these, Artobiloxanthone, a xanthone derivative isolated from plants of the Artocarpus genus, has garnered scientific interest for its potential therapeutic properties. This guide offers a comparative overview of the efficacy of this compound and its related compounds against standard antibiotics, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.

While direct comparative studies on this compound are limited, research on analogous compounds from the same chemical class and plant genus provides valuable insights into their antibacterial potential. This analysis synthesizes the existing data to draw preliminary comparisons and highlight areas for future investigation.

Quantitative Efficacy Analysis

To facilitate a clear comparison, the available antibacterial efficacy data for a related compound, Cyclothis compound, is presented alongside the typical Minimum Inhibitory Concentration (MIC) ranges for standard antibiotics against common bacterial pathogens. It is crucial to note that the data for Cyclothis compound is based on the disc diffusion method, which indicates the presence of antibacterial activity but is not a direct measure of MIC.

Table 1: Antibacterial Activity of Cyclothis compound against Staphylococcus aureus

CompoundConcentration (mg/disc)Inhibition Zone Diameter (mm)Interpretation
Cyclothis compound0.3-Very Strong Inhibition[1]
0.4-Very Strong Inhibition[1]
0.5-Very Strong Inhibition[1]

Table 2: Antibacterial Activity of Cyclothis compound against Salmonella sp.

CompoundConcentration (mg/disc)Inhibition Zone Diameter (mm)Interpretation
Cyclothis compound0.3-Moderate Activity[1]
0.4-Moderate Activity[1]
0.5-Strong Activity[1]

Table 3: Typical MIC Ranges for Standard Antibiotics against Staphylococcus aureus

AntibioticMIC Range (µg/mL)
Vancomycin≤2 (Susceptible)
Linezolid≤4 (Susceptible)
Daptomycin≤1 (Susceptible)
Ciprofloxacin≤1 (Susceptible)

Table 4: Typical MIC Ranges for Standard Antibiotics against Salmonella sp.

AntibioticMIC Range (µg/mL)
Ciprofloxacin≤0.06 (Susceptible)
Ceftriaxone≤1 (Susceptible)
Azithromycin≤16 (Susceptible)
Trimethoprim/Sulfamethoxazole≤2/38 (Susceptible)

Note: The interpretation of inhibition zone diameters and MIC values is dependent on the specific testing standards (e.g., CLSI, EUCAST) and the bacterial strain being tested.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of antibacterial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. Positive (bacteria and medium, no antimicrobial) and negative (medium only) control wells are also included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (0.5 McFarland standard).

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Substance: A defined volume of the test substance solution at a known concentration is added to each well. A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the test substance) are also included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Path to Discovery

To conceptualize the workflow for evaluating novel antibacterial agents like this compound, the following diagram illustrates the key stages from initial screening to comparative efficacy analysis.

Experimental_Workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_comparison Comparative Efficacy Compound Isolation Compound Isolation Preliminary Antibacterial Assay (e.g., Agar Well Diffusion) Preliminary Antibacterial Assay (e.g., Agar Well Diffusion) Compound Isolation->Preliminary Antibacterial Assay (e.g., Agar Well Diffusion) Test Activity MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Preliminary Antibacterial Assay (e.g., Agar Well Diffusion)->MIC Determination (Broth Microdilution) Quantify Potency MBC Determination MBC Determination MIC Determination (Broth Microdilution)->MBC Determination Determine Bactericidal Effect Comparison with Standard Antibiotics Comparison with Standard Antibiotics MBC Determination->Comparison with Standard Antibiotics Benchmark Data Analysis and Interpretation Data Analysis and Interpretation Comparison with Standard Antibiotics->Data Analysis and Interpretation Evaluate

Workflow for evaluating a novel antibacterial agent.

Signaling Pathways and Mechanisms of Action

While the precise antibacterial mechanism of this compound is not yet fully elucidated, flavonoids and xanthones, the broader chemical classes to which it belongs, are known to exert their effects through various mechanisms. These can include:

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

  • Inhibition of Cytoplasmic Membrane Function: Disruption of the bacterial cell membrane integrity, leading to leakage of essential cellular components.

  • Inhibition of Energy Metabolism: Interference with the electron transport chain and ATP synthesis.

  • Inhibition of Biofilm Formation: Prevention of the formation of protective biofilms, which contribute to antibiotic resistance.

The following diagram illustrates a generalized signaling pathway that could be targeted by antibacterial agents.

Signaling_Pathway Antibacterial Agent (e.g., this compound) Antibacterial Agent (e.g., this compound) Bacterial Cell Wall Bacterial Cell Wall Antibacterial Agent (e.g., this compound)->Bacterial Cell Wall Inhibition of Synthesis Cell Membrane Cell Membrane Antibacterial Agent (e.g., this compound)->Cell Membrane Disruption DNA Gyrase DNA Gyrase Antibacterial Agent (e.g., this compound)->DNA Gyrase Inhibition Ribosome Ribosome Antibacterial Agent (e.g., this compound)->Ribosome Inhibition of Protein Synthesis Metabolic Enzymes Metabolic Enzymes Antibacterial Agent (e.g., this compound)->Metabolic Enzymes Inhibition

Potential bacterial targets of this compound.

Conclusion and Future Directions

The available data, primarily from related xanthone compounds, suggests that this compound and its congeners from the Artocarpus genus represent a promising area for the discovery of new antibacterial agents. The strong inhibitory activity of Cyclothis compound against Staphylococcus aureus is particularly noteworthy.

However, a significant knowledge gap remains regarding the direct comparative efficacy of this compound against standard antibiotics. To fully assess its potential, future research should focus on:

  • Determining the Minimum Inhibitory Concentrations (MICs) of pure this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Conducting direct, head-to-head comparative studies of this compound and standard antibiotics using standardized methodologies.

  • Elucidating the precise mechanism of action of this compound to identify its molecular targets within the bacterial cell.

  • Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models of infection.

By addressing these research priorities, the scientific community can better ascertain the true therapeutic potential of this compound and its role in the future of antibacterial drug development.

References

Unveiling Artobiloxanthone's Anti-Cancer Promise: A Comparative Look at Validated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Artobiloxanthone's proposed mechanism of action against established data from knockout models. While knockout model validation for this compound is not yet available, this guide highlights the potential of this natural compound by comparing its observed effects with the validated roles of its target signaling pathways in cancer.

This compound, a pyranoxanthone derived from the stem bark of Artocarpus altilis, has demonstrated promising cytotoxic effects against oral squamous cell carcinoma (OSCC) in preclinical studies.[1][2] In vitro and in silico analyses suggest that its anti-cancer activity is mediated through the modulation of the Akt/mTOR and STAT-3 signaling pathways, which are crucial in cancer cell proliferation, survival, and metastasis.[1][2] This guide will delve into the proposed mechanism of this compound and compare it with the established roles of these pathways as validated by knockout animal models, providing a framework for future in vivo validation studies.

This compound's Proposed Mechanism of Action

Studies on OSCC cell lines have shown that this compound induces apoptosis and inhibits cell proliferation.[1][2] This is achieved by downregulating the expression of several key proteins involved in cancer progression, including Bcl-2, COX-2, VEGF, and MMP-9.[1] The central hypothesis for its mechanism of action is the simultaneous inhibition of the Akt/mTOR and STAT-3 signaling pathways.[1]

Artobiloxanthone_Pathway

Figure 1: Proposed mechanism of action of this compound.

Comparative Analysis with Knockout Model Data

To understand the potential in vivo relevance of this compound's proposed mechanism, we can compare its effects to findings from knockout (KO) mouse models where the genes for Akt, mTOR, or STAT3 have been deleted.

TargetThis compound's Observed Effect (in vitro)Findings from Knockout (KO) Mouse Models
Akt Inhibition of Akt phosphorylation.[1]Akt1 KO mice show growth retardation and increased apoptosis.[3] In cancer models, Akt inactivation can reduce tumor growth and progression.[4][5]
mTOR Inhibition of mTOR signaling.[1]mTOR knockout is embryonic lethal.[6] Conditional mTOR knockout in specific tissues or hypomorphic models show reduced cell size and proliferation, and can inhibit tumorigenesis.[7][8]
STAT3 Inhibition of STAT-3 signaling.[1]STAT3 knockout is also embryonic lethal.[9] Tissue-specific STAT3 knockout can inhibit tumor development and progression in various cancer models.[9][10][11] For instance, STAT3 knockout in ovarian cancer cells significantly reduces tumor growth in xenograft models.[12]

This comparison suggests that the inhibitory effects of this compound on the Akt/mTOR and STAT-3 pathways in vitro align with the anti-tumorigenic outcomes observed in knockout models for these respective genes. This alignment provides a strong rationale for advancing this compound into in vivo studies using relevant cancer models, potentially including conditional knockout models to further validate its mechanism of action.

Experimental Protocols

In Vitro Evaluation of this compound

A standard protocol to assess the in vitro efficacy of this compound involves the following steps:

  • Cell Culture: Human oral squamous carcinoma (SAS) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay for Cell Viability:

    • Seed cells in 96-well plates.

    • After 24 hours, treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 72 hours.[1]

    • Add MTT solution and incubate for 2-4 hours.

    • Dissolve the formazan crystals in DMSO and measure absorbance at 570 nm.[1]

  • Western Blot Analysis:

    • Treat cells with this compound for 24 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and STAT3, as well as Bcl-2, COX-2, VEGF, and MMP-9.

    • Use a loading control like α-tubulin to normalize the results.[13]

Validation Using a Conditional Knockout Mouse Model (Cre-LoxP System)

A hypothetical experimental workflow to validate the role of STAT3 in the anti-cancer effects of this compound using a conditional knockout model is outlined below.

Knockout_Workflow

Figure 2: Workflow for validating drug action using a knockout model.

Protocol for Cre-LoxP Mediated Conditional Knockout:

  • Animal Models: Utilize mice with a floxed Stat3 allele (Stat3fl/fl) and mice expressing Cre recombinase under a tissue-specific promoter relevant to the cancer model (e.g., a keratinocyte-specific promoter for oral cancer).

  • Breeding: Cross Stat3fl/fl mice with the Cre-driver line to generate experimental cohorts of conditional knockout (Cre+; Stat3fl/fl) and control (Cre-; Stat3fl/fl) mice.[14][15]

  • Genotyping: Confirm the genotypes of the offspring using PCR analysis of tail DNA.

  • Tumor Induction and Treatment:

    • Induce tumors in both conditional knockout and control mice.

    • Once tumors are established, randomize the animals into treatment groups receiving either vehicle control or this compound.

    • Administer the treatment for a specified duration and monitor tumor volume and animal well-being.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and harvest the tumors and relevant organs.

    • Perform histological analysis to assess tumor morphology.

    • Conduct western blotting and immunohistochemistry on tumor lysates to confirm the knockout of STAT3 and to evaluate the expression of downstream targets.

Conclusion and Future Directions

The in vitro evidence for this compound's modulation of the Akt/mTOR and STAT-3 signaling pathways is compelling. The strong correlation between these effects and the established anti-tumorigenic roles of these pathways, as validated by knockout models, provides a solid foundation for further investigation. The next critical step is to validate the mechanism of action of this compound in vivo using xenograft and, ideally, conditional knockout mouse models. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

Artobiloxanthone: A Comparative Analysis of its Biological Activities with Other Xanthone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Artobiloxanthone, a naturally occurring xanthone derivative, has garnered significant attention within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound's biological activities, juxtaposed with other prominent xanthone derivatives such as cyclothis compound, pyranocyclothis compound A, α-mangostin, and gambogic acid. The comparison focuses on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed methodologies.

Comparative Biological Activities

The therapeutic potential of xanthone derivatives is diverse, with individual compounds exhibiting varying degrees of efficacy in different biological assays. This section summarizes the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and its counterparts.

Anticancer Activity

The cytotoxic effects of various xanthone derivatives against a range of cancer cell lines have been extensively studied. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates a more potent cytotoxic effect.

CompoundCell LineIC50 ValueReference
This compound SAS (Oral Squamous Carcinoma)11 µM[1]
T.Tn (Oral Squamous Carcinoma)22 µM[1]
Cyclothis compound H23 (Lung Cancer)Not explicitly stated, but potent cytotoxic effect observed.[2]
H460 (Lung Cancer)Potent cytotoxic effect observed.[2]
H292 (Lung Cancer)Potent cytotoxic effect observed.[2]
A549 (Lung Cancer)Potent cytotoxic effect observed.[2]
Pyranocyclothis compound A HL60 (Promyelocytic Leukemia)0.5 µg/mL[3]
K562 (Chronic Myeloid Leukemia)2.0 µg/mL[3]
MCF7 (Breast Cancer)5.0 µg/mL[3]
MDA-MB 231 (Breast Cancer)12.0 µg/mL[3]
HT29 (Colon Cancer)14.0 µg/mL[3]
HepG2 (Liver Cancer)20.0 µg/mL[3]
α-Mangostin MCF-7 (Breast Cancer)9.69 µM
MDA-MB-231 (Breast Cancer)11.37 µM
SKBR-3 (Breast Cancer)7.46 µM
LNCaP (Prostate Cancer)5.9 - 22.5 µM[4]
22Rv1 (Prostate Cancer)5.9 - 22.5 µM[4]
DU145 (Prostate Cancer)5.9 - 22.5 µM[4]
PC3 (Prostate Cancer)5.9 - 22.5 µM[4]
Gambogic Acid MGC-803 (Gastric Carcinoma)0.96 µg/mL[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and units of measurement.

This compound and its derivatives, cyclothis compound and pyranocyclothis compound A, demonstrate significant anticancer activity across a spectrum of cancer cell lines. Pyranocyclothis compound A, in particular, exhibits potent cytotoxicity against leukemia and breast cancer cells with IC50 values in the low microgram per milliliter range.[3] this compound shows promising activity against oral squamous carcinoma cells.[1] Cyclothis compound has been noted for its potent cytotoxic effects on various lung cancer cell lines.[2] For comparison, α-mangostin, a well-studied xanthone, displays broad-spectrum anticancer activity against breast and prostate cancer cells.[4] Gambogic acid is notably potent against gastric carcinoma cells.[5]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Xanthone derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key enzymes and signaling molecules.

CompoundTarget/AssayEffectReference
This compound COX-2Suppressed expression[3]
Pyranocyclothis compound A COX-2Significant inhibition[6]
α-Mangostin Pro-inflammatory Cytokines (TNF-α, IL-6)Significant inhibition[7]
NF-κB Signaling PathwayInhibition of p65 translocation[7]
COX-2 EnzymeSuppression[7]

This compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[3] Pyranocyclothis compound A also demonstrates significant COX-2 inhibition.[6] α-Mangostin exhibits robust anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and by suppressing the NF-κB signaling pathway and COX-2 expression.[7]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in cellular damage and various diseases. The antioxidant capacity of xanthones is often evaluated by their ability to scavenge free radicals.

CompoundAssayResultReference
Pyranocyclothis compound A Free Radical ScavengingPotent activity[6]
Garcinol DPPH Radical ScavengingNearly 3 times greater activity than DL-alpha-tocopherol[8]

Pyranocyclothis compound A has been reported to possess potent free radical scavenging activity.[6] Garcinol, another xanthone derivative, demonstrates significant antioxidant potential, with its DPPH radical scavenging activity being almost three times higher than that of DL-alpha-tocopherol.[8]

Signaling Pathways and Mechanisms of Action

The biological activities of xanthone derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Apoptosis Induction by this compound

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, including the Akt/mTOR and STAT-3 pathways.[3] This process involves the activation of caspases, a family of proteases that execute the apoptotic program.

Artobiloxanthone_Apoptosis_Pathway This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits STAT3 STAT-3 Pathway This compound->STAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt_mTOR->Bcl2 Activates STAT3->Bcl2 Activates Caspase9 Caspase-9 (Initiator) Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

NF-κB Signaling Pathway Inhibition by α-Mangostin

The anti-inflammatory effects of α-mangostin are, in part, mediated by its ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

a_Mangostin_NFkB_Pathway cluster_nucleus a_Mangostin α-Mangostin IKK IKK Complex a_Mangostin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by α-mangostin.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat cells with varying concentrations of xanthone derivatives Start->Treat Incubate1 Incubate for a specified period (e.g., 24, 48, 72 hours) Treat->Incubate1 Add_MTT Add MTT solution to each well Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan Incubate2->Solubilize Measure Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure End Calculate IC50 values Measure->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the xanthone derivative and a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

  • Sample Preparation: Prepare different concentrations of the xanthone derivative to be tested.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the sample.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

NF-κB Translocation Assay

This assay is used to determine the effect of compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with an inflammatory stimulus (like lipopolysaccharide, LPS) in the presence or absence of the test compound.

  • Immunofluorescence Staining: After treatment, fix and permeabilize the cells. Then, stain the cells with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.

  • Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB p65 will be predominantly in the cytoplasm. Upon stimulation, it will translocate to the nucleus. The inhibitory effect of the test compound will be observed as a reduction in nuclear NF-κB p65 staining.

  • Quantification: Quantify the nuclear translocation of NF-κB p65 using image analysis software.

This comparative guide highlights the significant potential of this compound and other xanthone derivatives as multifaceted therapeutic agents. Their potent anticancer, anti-inflammatory, and antioxidant properties, coupled with their ability to modulate key cellular signaling pathways, make them promising candidates for further investigation and drug development. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological activities of these valuable natural compounds.

References

Cross-validation of Artobiloxanthone's Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the anticancer activities of Artobiloxanthone and its derivatives across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the compound's efficacy and a detailed overview of the experimental methodologies employed.

Comparative Anticancer Activity of this compound and its Derivatives

This compound and its related compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)
Cyclothis compoundH460Lung Cancer59.19
Cyclothis compoundH292Lung Cancer49.56
Cyclothis compoundA549Lung Cancer110.93
Cyclothis compoundH23Lung Cancer91.19
Pyranocyclothis compound AHL60Leukemia0.5 µg/mL
Pyranocyclothis compound AK562Leukemia2.0 µg/mL
Pyranocyclothis compound AMCF-7Breast Cancer5.0 µg/mL*

*Note: IC50 values for Pyranocyclothis compound A were reported in µg/mL and have been presented as such.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound and its analogs exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies have shown that Cyclothis compound induces apoptosis in lung cancer cells. In H460 cells, treatment with Cyclothis compound led to a significant increase in the apoptotic cell population, as determined by Hoechst 33342/propidium iodide (PI) co-staining.[1] The compound mediates apoptosis through the mitochondria-dependent pathway, characterized by the activation of p53, an increase in the pro-apoptotic protein BAX, and a decrease in the anti-apoptotic proteins BCL2 and MCL1.[1] This cascade of events leads to the activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[1]

Table 2: Apoptosis Induction by Cyclothis compound in H460 Lung Cancer Cells

TreatmentPercentage of Apoptotic Cells
Control (untreated)Baseline
Cyclothis compound (at IC50)Significantly increased
Cisplatin (positive control)Comparable to Cyclothis compound
Etoposide (positive control)Comparable to Cyclothis compound
Cell Cycle Arrest

Compounds derived from Artocarpus species have been shown to induce cell cycle arrest. For instance, a natural diterpene ester from a related plant species induced G1 cell cycle arrest in HL-60 leukemia cells. This was observed as an increase in the cell population in the G1 phase, which was subsequently followed by an increase in the sub-G1 population, indicative of apoptotic cells. While specific quantitative data for this compound is emerging, the G1 arrest mechanism appears to be a key aspect of its antiproliferative activity.

Signaling Pathway Modulation

This compound has been found to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary target is the Akt/mTOR/STAT3 signaling pathway, which is often dysregulated in various cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis This compound This compound This compound->AKT Inhibits This compound->mTOR Inhibits This compound->STAT3 Inhibits

Figure 1: this compound's inhibition of the Akt/mTOR/STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell viability.

G A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT solution (0.5 mg/mL) C->D E Incubate for 4h at 37°C D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect early and late-stage apoptosis.

G A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate for 15 min in the dark D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for the Annexin V-FITC apoptosis assay.

Protocol:

  • Treat cells with this compound at the desired concentration and time point.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The FITC signal (early apoptosis) is detected in the FL1 channel and the PI signal (late apoptosis/necrosis) in the FL2 channel.

Cell Cycle Analysis by Propidium Iodide Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle.

G A Treat cells with This compound B Harvest and fix cells in cold 70% ethanol A->B C Wash and resuspend in PBS B->C D Incubate with RNase A and Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E

Figure 4: Workflow for cell cycle analysis using Propidium Iodide.

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

This guide provides a foundational overview of the anticancer properties of this compound. Further in-depth studies are warranted to fully elucidate its therapeutic potential.

References

Artobiloxanthone vs. Metformin: A Comparative Analysis of Antidiabetic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the current experimental evidence on the antidiabetic mechanisms of the natural flavonoid artobiloxanthone and the first-line antihyperglycemic drug metformin.

This guide provides a comparative overview of this compound, a flavonoid found in plants of the Artocarpus genus, and metformin, a widely prescribed medication for type 2 diabetes. While direct comparative studies are limited, this document synthesizes available in vitro and in vivo data to evaluate their respective antidiabetic properties, mechanisms of action, and experimental foundations.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and metformin, primarily focusing on their inhibitory effects on key digestive enzymes involved in carbohydrate metabolism.

ParameterThis compoundMetforminStandard Drug (Acarbose)
α-Glucosidase Inhibition (IC50) 7.6–25.4 μM[1]Less effective than acarbose[2]Reported IC50 of 964.6 µg/mL in one study[3] and significantly more potent in others.
α-Amylase Inhibition Data not available for pure compound. Extracts of Artocarpus species show inhibitory activity.Reported to be less effective than Costus igneus extract in one study.[4]-
Glucose Uptake in L6 Myotubes Data not availableStimulates 2-deoxyglucose uptake by over 2-fold (at 2 mM for 16h)[5]-

Note: IC50 values can vary between studies due to different experimental conditions. Data for this compound is derived from studies on the pure compound, while data for metformin's enzyme inhibition is often in the context of comparison with plant extracts.

Core Mechanisms of Action

This compound: The primary documented antidiabetic mechanism of this compound is the competitive and reversible inhibition of α-glucosidase.[1] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. As a flavonoid, it is also hypothesized to exert antioxidant effects and potentially influence insulin signaling pathways, though direct evidence is lacking.[6]

Metformin: Metformin is a first-line medication for type 2 diabetes.[7] Its primary mode of action is the reduction of hepatic glucose production.[5][6][8] Metformin's molecular mechanism is complex and not fully elucidated, but it is known to involve the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[5][7][8] Activated AMPK enhances insulin sensitivity and promotes glucose uptake in peripheral tissues like skeletal muscle.[6][7] Metformin also has effects on the gut microbiome and can increase the secretion of glucagon-like peptide-1 (GLP-1).[7][8] It is also known to inhibit the mitochondrial respiratory chain.[6][7][9]

Signaling Pathways

The signaling pathways for this compound and metformin are distinct, reflecting their different primary mechanisms of action.

cluster_this compound This compound Pathway Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Digestion Glucose Absorption Glucose Absorption α-Glucosidase->Glucose Absorption This compound This compound This compound->α-Glucosidase Inhibition

This compound's primary mechanism of action.

cluster_Metformin Metformin Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activation Hepatic Glucose Production Hepatic Glucose Production AMPK->Hepatic Glucose Production Inhibition Glucose Uptake (Muscle) Glucose Uptake (Muscle) AMPK->Glucose Uptake (Muscle) Stimulation

Metformin's primary mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antidiabetic compounds.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (this compound or metformin) at various concentrations is pre-incubated with the α-glucosidase solution in a 96-well plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate to each well.

  • Measurement: The plate is incubated for a further period (e.g., 20 minutes) at 37°C. The enzymatic reaction, which releases p-nitrophenol, is stopped by adding a sodium carbonate solution. The absorbance of the resulting yellow-colored p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing the enzyme and substrate but no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined.

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of a compound on glucose uptake in a skeletal muscle cell line.

  • Cell Culture and Differentiation: L6 myoblasts are cultured in a suitable medium until they reach confluence. The cells are then induced to differentiate into myotubes by switching to a low-serum medium.

  • Treatment: Differentiated L6 myotubes are treated with various concentrations of the test compound (e.g., metformin) for a specified duration (e.g., 16-24 hours).

  • Glucose Uptake Measurement: The cells are then incubated with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the radioactivity within the cell lysate is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of glucose taken up by the cells. The results are expressed as a percentage of glucose uptake compared to untreated control cells.

In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a common animal model to study the effects of antidiabetic agents.

  • Induction of Diabetes: Diabetes is induced in adult male rats (e.g., Wistar or Sprague-Dawley strains) by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer.[10][11][12][13][14] STZ is toxic to the pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.[12]

  • Treatment: The diabetic rats are divided into groups and treated orally with the test compound (e.g., an Artocarpus extract), a positive control (e.g., metformin), or a vehicle (control) for a specified period (e.g., 21-28 days).

  • Monitoring: During the treatment period, parameters such as body weight, food and water intake, and fasting blood glucose levels are regularly monitored.

  • Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of various biochemical parameters, including serum insulin, lipid profile, and markers of liver and kidney function. Pancreatic tissue may also be collected for histopathological examination.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing a potential antidiabetic compound.

A Compound Isolation/Synthesis (e.g., this compound) B In Vitro Screening (α-Glucosidase/α-Amylase Inhibition) A->B C Cell-Based Assays (Glucose Uptake in L6/C2C12 cells) B->C Active compounds D Mechanism of Action Studies (AMPK, PI3K/Akt pathway analysis) C->D Potent compounds E In Vivo Studies (STZ-induced diabetic model) D->E Confirmed mechanism F Toxicology and Pharmacokinetic Studies E->F Efficacious compounds G Lead Optimization/Preclinical Development F->G

General workflow for antidiabetic drug discovery.

Conclusion

This compound demonstrates significant potential as an antidiabetic agent, primarily through the inhibition of α-glucosidase. This mechanism differs from that of metformin, which predominantly acts by reducing hepatic glucose production via AMPK activation. While metformin is a well-established and effective drug, the gastrointestinal side effects associated with α-glucosidase inhibitors can be a limiting factor. Further research, including direct comparative studies with metformin and elucidation of its effects on cellular glucose uptake and insulin signaling pathways, is necessary to fully understand the therapeutic potential of this compound in the management of diabetes. The experimental protocols outlined provide a framework for such future investigations.

References

Experimental Validation of In Silico Predicted Targets of Artobiloxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Artobiloxanthone, a natural compound, has garnered significant interest in the scientific community for its potential therapeutic properties. Initial computational, or in silico, studies have predicted its interaction with several key molecular targets implicated in various diseases, particularly cancer. This guide provides an objective comparison of these in silico predictions with subsequent experimental validations, offering a clear overview of this compound's mechanism of action supported by experimental data.

In Silico Predictions vs. Experimental Validation

Computational docking and molecular dynamics simulations have suggested that this compound may target crucial signaling pathways involved in cell survival, proliferation, and apoptosis. Experimental studies have now provided concrete evidence to support many of these initial hypotheses. The primary validated targets are key proteins within the PI3K/Akt/mTOR and STAT3 signaling pathways, which are often dysregulated in cancer.

Predicted Target/PathwayExperimental Validation MethodKey Experimental FindingsSupporting Evidence
PI3K/Akt/mTOR Pathway Western Blot AnalysisThis compound was shown to modulate the Akt/mTOR signaling pathway.[1][2][1][2]
STAT3 Signaling Pathway Western Blot AnalysisThe compound was observed to modulate the STAT3 signaling pathway.[1][2][1][2]
Apoptosis Induction Hoechst 33342/PI Staining, Western Blot AnalysisThis compound induces apoptosis through the mitochondria-mediated pathway, evidenced by the activation of caspase-3 and caspase-9 and a decrease in the anti-apoptotic protein Bcl-2.[1][1]
Cell Cycle Regulation Flow Cytometry (Propidium Iodide Staining)Extracts containing this compound have been shown to induce cell cycle arrest.[1][3][1][3]
Anti-inflammatory Response Nitric Oxide Production Assay, COX-1/COX-2 Inhibition AssayRelated compounds and extracts have demonstrated anti-inflammatory activity by inhibiting nitric oxide production and the activity of COX enzymes.[4][5][6][4][5][6]
Antioxidant Activity DPPH, ABTS, and FRAP assaysThis compound and related compounds exhibit antioxidant properties.[7][8][9][7][8][9]
Comparative Performance Data

The anti-cancer efficacy of this compound has been compared to standard chemotherapeutic agents, demonstrating its potential as a potent cytotoxic agent.

CompoundCell LineIC50 (µg/mL)Assay
This compound Oral Squamous Carcinoma (SAS)Data not specified, but showed promising cytotoxicityMTT Assay
Cyclothis compound Human Lung Cancer (H460)Comparable to Cisplatin and Etoposide at the same concentrationMTT Assay
Cisplatin Human Lung Cancer (H460)Comparable to Cyclothis compoundMTT Assay
Etoposide Human Lung Cancer (H460)Comparable to Cyclothis compoundMTT Assay

Note: Cyclothis compound is a closely related compound to this compound. One study found the apoptosis-inducing potency of cyclothis compound was comparable to standard anticancer drugs.[10]

Experimental Protocols

The validation of this compound's targets relies on a series of well-established experimental techniques. Below are detailed methodologies for the key experiments cited.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., H460 lung cancer, SAS oral cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Detection (Hoechst 33342/Propidium Iodide Staining)

This method is used to visualize morphological changes in the nucleus characteristic of apoptosis.

  • Cell Preparation: Cells are seeded on coverslips in a petri dish and treated with this compound.

  • Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of Hoechst 33342 and Propidium Iodide (PI) for a short period in the dark.

  • Microscopy: The stained cells are observed under a fluorescence microscope. Hoechst 33342 stains the nuclei of all cells blue, while PI, which can only enter cells with a compromised membrane, stains the nuclei of late apoptotic or necrotic cells red. Apoptotic cells are identified by condensed or fragmented chromatin.

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, Bcl-2, Caspase-3).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its validation.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis & Conclusion in_silico Molecular Docking & Molecular Dynamics cell_culture Cancer Cell Culture in_silico->cell_culture treatment This compound Treatment cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Hoechst/PI Staining) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis IC50 Calculation & Pathway Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Target Validation data_analysis->conclusion

Caption: A typical workflow for the experimental validation of in silico predicted targets.

PI3K_Akt_STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K JAK JAK receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->Akt This compound->mTOR This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

A Head-to-Head Comparison of Artobiloxanthone and Paclitaxel on Tumor Spheroids: Efficacy, Mechanism, and Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established anti-cancer agent Paclitaxel and the promising natural compound Artobiloxanthone, focusing on their potential effects on 3D tumor spheroids. As direct comparative studies on spheroid models are not yet available, this document synthesizes existing data from 2D cell culture studies for this compound and established data for Paclitaxel on 3D models. It further proposes a comprehensive experimental framework for a head-to-head evaluation.

Introduction to Compounds

This compound: A naturally occurring xanthone isolated from plants of the Artocarpus genus. Emerging research highlights its potential as an anti-cancer agent, demonstrating cytotoxic and anti-migratory effects in various cancer cell lines.[1][2] Its primary mechanism appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.[3]

Paclitaxel: A widely used chemotherapeutic drug, first isolated from the bark of the Pacific yew tree.[4] It is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[4][5][6][][8] Its efficacy has been studied in 3D tumor spheroids, which often exhibit increased resistance compared to 2D monolayer cultures, partly due to limited drug penetration.[9][10]

Comparative Summary of Known Anti-Cancer Properties

The following table summarizes the known characteristics and mechanisms of action of this compound and Paclitaxel based on available literature. Data for this compound is derived from 2D cell culture studies, while data for Paclitaxel includes findings from both 2D and 3D spheroid models.

FeatureThis compoundPaclitaxel
Compound Class Xanthone (Flavonoid)Taxane
Primary Mechanism Induction of mitochondria-dependent apoptosis.[3]Stabilization of microtubules, leading to mitotic arrest.[4][8]
Cell Cycle Effects Induces apoptosis; specific cell cycle arrest phase requires further study.Arrests cells in the G2/M phase of the cell cycle.[6][11]
Key Molecular Targets p53 activation, upregulation of BAX, downregulation of BCL-2 and MCL1.[3]Binds to the β-tubulin subunit of microtubules.[4][8]
Reported Effects Cytotoxicity, apoptosis induction, inhibition of cell migration and invasion.[1][12]Cytotoxicity, apoptosis, induction of abnormal microtubule arrays, mitotic catastrophe.[4][13]
Efficacy in Spheroids Not yet reported.Efficacy is often limited to the outer proliferative layers of the spheroid due to poor penetration.[9][10]
Selectivity Shown to have a higher selectivity index for cancer cells over non-cancerous cells in some studies.[1][14]Affects all rapidly dividing cells, leading to common chemotherapy side effects.[8]

Signaling Pathways and Mechanisms of Action

This compound: Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis by activating the mitochondria-dependent pathway.[3] This process involves the activation of the tumor suppressor protein p53, which in turn alters the balance of BCL-2 family proteins. Specifically, it increases the expression of the pro-apoptotic protein BAX while decreasing the levels of anti-apoptotic proteins BCL-2 and MCL1.[3] This shift leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, culminating in programmed cell death.

Artobiloxanthone_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion This compound This compound p53 p53 Activation This compound->p53 Induces BAX BAX (Pro-apoptotic) ▲ Upregulation p53->BAX Upregulates BCL2 BCL-2 / MCL1 (Anti-apoptotic) ▼ Downregulation p53->BCL2 Downregulates Mito_Membrane Mitochondrial Membrane CytoC Cytochrome c Release Mito_Membrane->CytoC BAX->Mito_Membrane Permeabilizes BCL2->Mito_Membrane Inhibits Caspase Caspase Cascade Activation CytoC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Figure 1: Signaling pathway of this compound-induced apoptosis.

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel's mechanism is fundamentally linked to the cytoskeleton. It binds to the β-tubulin subunit of microtubules, the protein polymers essential for cell structure and division.[4][8] This binding event hyper-stabilizes the microtubule structure, preventing the dynamic instability (assembly and disassembly) required for the mitotic spindle to function correctly during cell division.[4][5] The cell's spindle assembly checkpoint is activated, leading to a prolonged arrest in the G2/M phase of the cell cycle.[6] This sustained mitotic arrest ultimately triggers apoptosis.[15][16]

Paclitaxel_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds and Stabilizes Paclitaxel->Microtubules Prevents Depolymerization Tubulin β-tubulin dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Dynamics G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Figure 2: Mechanism of Paclitaxel-induced mitotic arrest and apoptosis.

Proposed Experimental Protocols for Head-to-Head Comparison

To directly compare the efficacy of this compound and Paclitaxel on tumor spheroids, a series of experiments are proposed.

4.1. Spheroid Formation

  • Method: Liquid-overlay technique or hanging drop method.[17][18]

  • Cell Lines: A panel of relevant cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon).

  • Protocol:

    • Coat a 96-well plate with a non-adherent surface like agar or use ultra-low attachment plates.

    • Seed a defined number of cells (e.g., 2,000-5,000 cells/well) in complete culture medium.

    • Centrifuge the plate briefly to encourage cell aggregation at the bottom of the well.

    • Incubate for 3-5 days to allow for the formation of compact, uniform spheroids.

    • Monitor spheroid formation and growth daily via brightfield microscopy.

4.2. Drug Treatment and Viability Assessment

  • Method: Dose-response analysis using a 3D cell viability assay.

  • Protocol:

    • Once spheroids reach a consistent diameter (e.g., 400-500 µm), replace the medium with fresh medium containing serial dilutions of this compound or Paclitaxel. Include a vehicle control (e.g., DMSO).

    • Incubate the spheroids with the compounds for a defined period (e.g., 72 hours).

    • Assess cell viability using a 3D-compatible assay, such as CellTiter-Glo® 3D, which measures ATP levels.[19]

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

4.3. Drug Penetration and Cytotoxicity Mapping

  • Method: Confocal microscopy with live/dead staining.

  • Protocol:

    • Treat mature spheroids with IC50 concentrations of each compound for 24, 48, and 72 hours.

    • After treatment, stain the spheroids with a combination of Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red).[20][21]

    • Acquire z-stack images of the spheroids using a confocal microscope to visualize the distribution of live and dead cells from the periphery to the core.

    • Analyze the images to quantify the depth of drug penetration and the spatial distribution of cytotoxicity.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Analysis A 1. Seed Cells in Ultra-Low Attachment Plate B 2. Incubate (3-5 days) for Spheroid Formation A->B C 3. Monitor Spheroid Growth B->C D 4. Treat Spheroids with This compound vs. Paclitaxel (Dose-Response) C->D E 5a. Viability Assay (e.g., CellTiter-Glo 3D) D->E F 5b. Live/Dead Staining (Calcein-AM / PI) D->F G 6a. Calculate IC50 Values E->G H 6b. Confocal Microscopy (Assess Penetration) F->H

Figure 3: Proposed workflow for comparing drug efficacy on tumor spheroids.

Expected Outcomes and Potential Implications

This comparative study would be the first to evaluate the efficacy of this compound in a 3D tumor model and directly benchmark it against a clinical standard, Paclitaxel.

  • Efficacy Comparison: The IC50 values will provide a quantitative measure of the cytotoxic potency of each drug in a more physiologically relevant model. It is hypothesized that, like Paclitaxel, spheroids will show higher resistance to this compound compared to 2D cultures.

  • Penetration Analysis: The confocal imaging will reveal crucial information about this compound's ability to penetrate the dense structure of a tumor spheroid. Poor penetration is a major hurdle for many chemotherapeutics, and a compound with superior penetration could offer a significant therapeutic advantage.[9]

  • Mechanism in 3D: This framework would confirm if the apoptotic mechanisms observed in 2D culture for this compound hold true in a 3D context, providing a more robust understanding of its potential as a therapeutic agent.

The results will provide critical preclinical data to guide the future development of this compound, potentially as a standalone therapy or in combination with other agents, for the treatment of solid tumors.

References

Reproducibility of Artobiloxanthone's Anti-Migratory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the existing research on the anti-migratory properties of Artobiloxanthone reveals promising, yet uncorroborated, findings primarily from single research groups. This guide provides a comparative analysis of this compound's effects on cancer cell migration against other natural compounds, based on available data. It is important to note that, to date, no independent laboratory has published a direct replication of the initial findings, highlighting a crucial gap in the validation of this compound as a potential anti-metastatic agent.

This guide synthesizes the available quantitative data, details the experimental protocols used in the primary studies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Comparative Analysis of Anti-Migratory Effects

The anti-migratory effects of this compound (and its related compound, Cyclothis compound) have been investigated in non-small cell lung cancer (H460) and oral squamous cell carcinoma (SAS) cell lines. The following tables compare the efficacy of this compound with other natural compounds tested on the same cell lines.

Non-Small Cell Lung Cancer (H460)
CompoundConcentrationAssayReported EffectCitation
Cyclothis compound 5-10 µMWound HealingSignificant reduction in cell motility.[1][2]
1-10 µMTranswell InvasionSignificant inhibition of cancer cell invasion.[1][2]
Curcumin 2 µMMicroarrayDownregulation of genes associated with cell migration and invasion (ARHAP29 and CADM2).
5-50 µMNot SpecifiedInhibition of H460 cell growth.
Quercetin Not SpecifiedMicroarrayIncreased expression of genes associated with death receptor signaling and cell cycle inhibition; decreased expression of NF-κB activation genes.
Oral Squamous Cell Carcinoma (SAS)
CompoundConcentrationAssayReported Effect (% Wound Area Remaining at 24h)Citation
This compound (AA3) 5 µMWound Healing>45%[3]
10 µMWound Healing>60%[3]
15 µMWound Healing>65%[3]
20 µMWound Healing90%[3]
Gypenosides 90-180 µg/mLWound Healing & Boyden ChamberDose- and time-dependent inhibition of migration and invasion.
Quercetin Not SpecifiedWound HealingSignificant reduction in wound closure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's anti-migratory effects.

Cell Culture
  • H460 Cells: Human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1][2]

  • SAS Cells: Human oral squamous cell carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compound for the specified duration (e.g., 24 or 48 hours).

  • After treatment, 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

Wound Healing Assay
  • Cells were seeded in 6-well plates and grown to confluence.

  • A sterile pipette tip was used to create a linear scratch (wound) in the cell monolayer.

  • The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.

  • Fresh medium containing various concentrations of the test compound was added.

  • Images of the wound were captured at 0 hours and subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • The width of the wound was measured, and the percentage of wound closure was calculated.

Transwell Invasion Assay
  • The upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel to mimic the extracellular matrix.

  • Cells (e.g., 5 x 10⁴) were seeded into the upper chamber in serum-free medium containing the test compound.

  • The lower chamber was filled with medium containing a chemoattractant (e.g., 10% FBS).

  • After incubation for a specified period (e.g., 24 hours), non-invading cells on the upper surface of the membrane were removed with a cotton swab.

  • Invading cells on the lower surface of the membrane were fixed with methanol and stained with crystal violet.

  • The number of invading cells was counted under a microscope in several random fields.

Western Blot Analysis
  • Cells were treated with the test compound for the indicated time.

  • Total protein was extracted using a lysis buffer, and protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • The membrane was then incubated with primary antibodies against the target proteins overnight at 4°C.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and the general experimental workflow.

G cluster_workflow Experimental Workflow A Cell Culture (H460 or SAS) B Treatment with This compound A->B C Cytotoxicity Assay (MTT) B->C D Migration Assay (Wound Healing) B->D E Invasion Assay (Transwell) B->E F Mechanism Study (Western Blot) B->F

Figure 1. A generalized workflow for investigating the anti-migratory effects of this compound.

G cluster_pathway1 This compound in H460 Lung Cancer Cells Art Cyclothis compound FAK p-FAK (Try397)↓ Art->FAK CDC42 CDC42↓ Art->CDC42 Integrins Integrins α5, αv, β3↓ Art->Integrins EMT EMT Inhibition (E-cadherin↑) Art->EMT Migration Migration/Invasion Inhibition FAK->Migration CDC42->Migration Integrins->Migration EMT->Migration

Figure 2. Proposed signaling pathway of Cyclothis compound in H460 lung cancer cells.

G cluster_pathway2 This compound in SAS Oral Cancer Cells Art This compound Akt Akt↓ Art->Akt STAT3 STAT-3↓ Art->STAT3 mTOR mTOR↓ Akt->mTOR Migration Migration Inhibition mTOR->Migration STAT3->Migration

Figure 3. Proposed signaling pathway of this compound in SAS oral cancer cells.

References

Safety Operating Guide

Proper Disposal of Artobiloxanthone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Artobiloxanthone, a pyranoxanthone found in various Artocarpus species, is a subject of interest in research, particularly for its potential anticancer properties. As with any biologically active compound, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures based on established best practices for the disposal of laboratory chemical waste.

Immediate Safety and Disposal Plan

Researchers handling this compound should treat it as a potentially hazardous chemical waste. The primary directive is to prevent its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the sink.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as chemical waste.

    • This waste stream should be kept separate from other chemical waste to prevent unknown reactions. Do not mix this compound waste with incompatible substances.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for solid and liquid this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

    • It is recommended to use the original container for waste collection if it is in good condition and can be securely sealed.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.[1] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[1]

    • The waste container must remain closed except when adding waste.[1][2][3]

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, should be collected in a designated container for solid chemical waste.[2]

  • Decontamination of Empty Containers:

    • An empty container that previously held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[2][4]

    • The resulting rinsate must be collected and disposed of as liquid hazardous waste.[2][4]

    • After triple-rinsing and removing or defacing the original label, the container can be disposed of as non-hazardous solid waste.[2]

  • Waste Pickup and Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the this compound waste.[3] Adhere to your institution's specific procedures and timelines for waste removal.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound can inform safe handling and storage practices. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C25H22O7
Molecular Weight 434.4 g/mol
Appearance Not explicitly stated, but likely a solid
Solubility in water 0.02793 mg/L @ 25 °C (estimated)[5]
XLogP3 4.8

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principle of chemical waste management applies. The decision-making process for laboratory chemical waste disposal is outlined in the workflow diagram below. This protocol is adapted from general guidelines provided by various university and safety organizations.[1][2][3][5]

Laboratory Chemical Waste Disposal Workflow

ChemicalDisposalWorkflow start Chemical Waste Generated (e.g., this compound) is_sds_available Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds  Yes general_protocol Treat as Hazardous Chemical Waste. Follow general laboratory protocols. is_sds_available->general_protocol No   consult_ehs Consult Institutional Environmental Health & Safety (EH&S) for guidance. follow_sds->consult_ehs general_protocol->consult_ehs segregate Segregate from incompatible materials. consult_ehs->segregate containerize Place in a labeled, sealed, and compatible container. segregate->containerize store Store in a designated Satellite Accumulation Area (SAA). containerize->store request_pickup Request waste pickup by EH&S. store->request_pickup end Proper Disposal request_pickup->end

Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Artobiloxanthone
Reactant of Route 2
Reactant of Route 2
Artobiloxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.